4-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGIDWWUVWVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680582 | |
| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924964-20-5 | |
| Record name | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride
Foreword: The Strategic Importance of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride in Modern Drug Discovery
Welcome to a comprehensive exploration of the synthesis of this compound, a molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. This versatile building block incorporates two key pharmacophores: the tetrazole ring, a well-established bioisostere for the carboxylic acid group with enhanced metabolic stability and lipophilicity, and the benzenesulfonyl chloride moiety, a highly reactive functional group pivotal for the construction of sulfonamide-based therapeutics. The strategic combination of these functionalities makes this compound a valuable intermediate in the synthesis of a diverse array of potential drug candidates, from enzyme inhibitors to receptor antagonists. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the synthesis of this important molecule, grounded in established chemical principles and field-proven insights.
I. Retrosynthetic Analysis and Strategic Considerations
A critical first step in the synthesis of any target molecule is a thorough retrosynthetic analysis to identify plausible synthetic routes. For this compound, two primary strategies emerge:
Route A: Late-Stage Tetrazole Formation. This approach involves the conversion of a pre-existing nitrile group on the benzenesulfonyl chloride backbone into the tetrazole ring. This is arguably the more direct route, leveraging the commercially available starting material, 4-cyanobenzenesulfonyl chloride.
Route B: Late-Stage Sulfonyl Chloride Formation. In this alternative pathway, the tetrazole ring is first constructed on a benzene ring bearing a different functional group, such as a sulfonic acid. The sulfonic acid is then converted to the desired sulfonyl chloride in a subsequent step.
This guide will focus primarily on Route A , as it represents a more convergent and efficient strategy, assuming the stability of the sulfonyl chloride group under the conditions required for tetrazole formation. We will also briefly discuss the synthesis of the key starting material for this route.
II. The Primary Synthetic Pathway: From 4-Cyanobenzenesulfonyl Chloride to the Target Molecule
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 4-cyanobenzenesulfonyl chloride and an azide source, typically sodium azide. This reaction is a well-established method for the formation of 5-substituted-1H-tetrazoles.[1] The presence of a catalyst, such as ammonium chloride or a Lewis acid, is often employed to facilitate the reaction.
Mechanism of Tetrazole Formation
The precise mechanism of the azide-nitrile cycloaddition has been a subject of discussion, with evidence pointing towards a stepwise process rather than a concerted [2+3] cycloaddition, especially when using azide salts.[1] The reaction is believed to proceed through the following key steps:
-
Activation of the Nitrile: A Lewis acid or a proton source coordinates to the nitrogen atom of the nitrile group, increasing its electrophilicity.
-
Nucleophilic Attack by Azide: The azide anion then attacks the activated nitrile carbon, forming an imidoyl azide intermediate.
-
Intramolecular Cyclization: The imidoyl azide undergoes an intramolecular cyclization to form the tetrazole ring.
-
Protonation: Subsequent protonation yields the final 5-substituted-1H-tetrazole.
The formation of the aromatic tetrazole ring provides a thermodynamic driving force for this reaction.
Diagram: Proposed Mechanism of Tetrazole Formation
Caption: Proposed stepwise mechanism for the formation of a 5-substituted-1H-tetrazole.
Detailed Experimental Protocol
The following protocol is a robust, self-validating procedure for the synthesis of this compound.
Materials:
-
4-Cyanobenzenesulfonyl chloride
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 4-cyanobenzenesulfonyl chloride (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-cyanobenzenesulfonyl chloride.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazole ring and facilitate its precipitation.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Alternatively, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure to yield the purified product.
-
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. Handle with extreme caution in a well-ventilated fume hood.
-
The reaction generates hydrazoic acid (HN₃) in situ, which is also toxic and explosive. Ensure the reaction is performed in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Cyanobenzenesulfonyl chloride |
| Reagents | Sodium azide, Ammonium chloride |
| Stoichiometry | 1.0 eq : 1.5 eq : 1.5 eq |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 120-130 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Diagram: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target molecule.
III. Synthesis of the Key Starting Material: 4-Cyanobenzenesulfonyl Chloride
For a comprehensive understanding, it is beneficial to be familiar with the synthesis of the key starting material, 4-cyanobenzenesulfonyl chloride. A common and effective method involves a Sandmeyer-type reaction starting from 4-aminobenzonitrile.
Procedure Overview:
-
Diazotization: 4-Aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of the sulfonyl chloride.
-
Work-up and Isolation: The reaction mixture is then worked up, typically by pouring it into ice-water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-cyanobenzenesulfonyl chloride.
IV. Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring. The integration and splitting patterns of these signals will be indicative of the 1,4-disubstitution pattern. A broad singlet corresponding to the N-H proton of the tetrazole ring may also be observed, although its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the benzene ring and the tetrazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonyl chloride group (S=O stretching, typically around 1370 and 1180 cm⁻¹) and the tetrazole ring (N-H and C=N stretching).
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values, if available. A sharp melting point is indicative of high purity.
V. Conclusion and Future Perspectives
The synthesis of this compound is a valuable process for medicinal chemists and drug discovery professionals. The outlined procedure, centered on the cycloaddition of sodium azide to 4-cyanobenzenesulfonyl chloride, offers a reliable and efficient route to this important building block. The versatility of the tetrazole and sulfonyl chloride moieties ensures that this compound will continue to be a valuable tool in the development of novel therapeutics. Future research may focus on the development of more sustainable and scalable synthetic methods, potentially exploring flow chemistry or alternative catalytic systems to further enhance the efficiency and safety of this synthesis.
VI. References
-
A series of novel 5-phenyl,1-acyl 1,2,3,4-tetrazoles have been synthesized via condensation of 5-phenyl-1,2,3,4-tetrazoles with various acylating reagents. 5-phenyl-1,2,3,4-tetrazoles was synthesized by the cycloaddition of Benzonitrile with sodium azide and ammonium chloride in presence of Dimethylformamide as solvent. International Journal of ChemTech Research, 2009. --INVALID-LINK--
References
An In-Depth Technical Guide to 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride (CAS Number: 924964-20-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and handling considerations for 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride. As a molecule incorporating both a reactive sulfonyl chloride and a biologically significant tetrazole moiety, this compound stands as a versatile building block in medicinal chemistry and materials science. This document synthesizes available data to offer field-proven insights and support the research and development endeavors of scientists in related disciplines.
Chemical Identity and Molecular Structure
At its core, 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of a tetrazole ring. The structural integration of these two functional groups dictates its chemical reactivity and potential applications.
-
IUPAC Name: 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride
-
Synonyms: 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride
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CAS Number: 924964-20-5
-
Molecular Formula: C₇H₅ClN₄O₂S
-
Molecular Weight: 244.66 g/mol
Molecular Structure:
Caption: 2D structure of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride.
Physicochemical Properties
Precise experimental data for the physicochemical properties of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride are not extensively documented. However, predictions based on its structural analogues, such as benzenesulfonyl chloride and other substituted derivatives, can provide valuable insights.
| Property | Value/Information | Source/Basis |
| Melting Point | Expected to be a solid at room temperature. The melting point of the related 4-cyanobenzenesulfonyl chloride is 107-111 °C. | Analogy to related compounds |
| Boiling Point | Likely to decompose at high temperatures, a characteristic of many sulfonyl chlorides.[1] | General chemical principles |
| Solubility | Expected to be soluble in polar organic solvents such as ethers and alcohols, but insoluble in cold water.[1] It will likely react with protic solvents like water and alcohols. | Analogy to benzenesulfonyl chloride |
| Stability | The compound is expected to be stable under anhydrous conditions. However, it is sensitive to moisture and will hydrolyze. It is incompatible with strong oxidizing agents and bases.[2] | General reactivity of sulfonyl chlorides |
Synthesis and Reactivity
The synthesis of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is not explicitly detailed in readily available literature. However, a plausible and widely utilized synthetic route involves the [2+3] cycloaddition reaction between a nitrile and an azide.[3]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound from 4-cyanobenzenesulfonyl chloride.
Experimental Protocol Insight:
A general procedure for this type of transformation would involve reacting 4-cyanobenzenesulfonyl chloride with an azide source, such as sodium azide, in the presence of a Lewis acid catalyst. The reaction is typically carried out in a suitable aprotic solvent.
Key Reactivity:
The chemical behavior of this molecule is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, making it a valuable precursor for the synthesis of a wide array of derivatives.
-
Reaction with Amines: Forms sulfonamides.
-
Reaction with Alcohols and Phenols: Yields sulfonate esters.
-
Hydrolysis: Reacts with water to produce the corresponding sulfonic acid and hydrochloric acid.
This reactivity profile underscores its utility as a versatile building block for creating libraries of compounds for screening in drug discovery programs.
Potential Biological Activity and Applications
While specific biological data for 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is not available in the public domain, the tetrazole moiety is a well-established pharmacophore in medicinal chemistry. Tetrazoles are often employed as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.
Derivatives of tetrazole have demonstrated a broad spectrum of biological activities, including:
-
Antihypertensive
-
Antimicrobial
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Antidiabetic
Given that many biologically active sulfonamides are known, it is plausible that sulfonamide derivatives of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride could exhibit interesting pharmacological properties. For instance, the combination of a sulfonamide, a known pharmacophore in various drugs, with a tetrazole ring could lead to novel compounds with unique biological profiles.
Safety, Handling, and Storage
As a sulfonyl chloride, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Lab coat
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, strong bases, and oxidizing agents.
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with significant potential as a building block in the synthesis of novel molecules for pharmaceutical and materials science applications. Its dual functionality, combining the reactivity of a sulfonyl chloride with the biological relevance of a tetrazole, makes it a valuable tool for researchers. While specific experimental data for this compound is limited, this guide provides a foundational understanding based on the known chemistry of its constituent functional groups and related analogues. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
Elucidating the Mechanistic Pathways to Tetrazole Benzenesulfonyl Chlorides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Tetrazole benzenesulfonyl chlorides represent a critical class of chemical intermediates, strategically positioned at the intersection of bioisosteres and reactive handles for sulfonamide synthesis. Their utility in medicinal chemistry and drug development is significant, yet the mechanistic intricacies of their formation are multifaceted. This guide provides a comprehensive exploration of the core synthetic strategies and underlying reaction mechanisms for constructing these valuable compounds. We will deconstruct the process into its two fundamental components: the formation of the tetrazole heterocycle and the installation of the benzenesulfonyl chloride moiety. Three primary mechanistic routes are analyzed in depth: (1) the conversion of a pre-existing tetrazolyl benzenesulfonic acid, (2) the application of Sandmeyer-type chemistry on an aminoaryl tetrazole precursor, and (3) advanced multicomponent reactions for convergent synthesis. By examining the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for researchers aiming to synthesize, understand, and leverage these important molecular scaffolds.
Part 1: The Genesis of the Tetrazole Ring - A Mechanistic Deep Dive
The cornerstone of the target molecule is the tetrazole ring, a bioisostere of the carboxylic acid group, prized for its metabolic stability and pharmacokinetic advantages.[1] Its most common synthesis involves the formal [3+2] cycloaddition between a nitrile (the two-atom component) and an azide source (the three-atom component).[2][3] While often depicted as a simple concerted reaction, the true mechanism is a subject of continued investigation, with significant evidence pointing towards a more complex, stepwise pathway.
Theoretical studies, particularly density functional theory (DFT) calculations, have challenged the long-held assumption of a purely concerted [2+3] cycloaddition for the reaction between azide salts and nitriles.[4][5] The prevailing alternative mechanism involves an initial nitrile activation step, leading to the formation of a crucial imidoyl azide intermediate. This intermediate subsequently undergoes an intramolecular cyclization to yield the tetrazole ring.[2][6] The activation barriers for this process are strongly correlated with the electronic nature of the nitrile substituent; electron-withdrawing groups significantly lower the barrier, facilitating the reaction.[4]
Figure 1: Competing mechanisms for tetrazole ring formation from a nitrile and an azide ion.
Part 2: Forging the Benzenesulfonyl Chloride - Core Synthetic Strategies
With the tetrazole ring in place, the introduction of the highly reactive sulfonyl chloride group is the next critical challenge. The synthetic strategy chosen depends heavily on the available starting materials and the overall molecular architecture. We will explore the three most field-proven approaches.
Strategy A: Chlorination of a Tetrazolyl Benzenesulfonic Acid Precursor
This is arguably the most direct and industrially relevant method, starting from a stable, often commercially available, sulfonic acid or sulfonate salt. The core transformation involves the conversion of the -SO₃H or -SO₃⁻ group into the -SO₂Cl functionality.
Mechanism & Rationale: The reaction typically employs a potent chlorinating agent like chlorosulfonic acid, often in conjunction with thionyl chloride (SOCl₂).[7] The presence of a catalytic amount of N,N-dimethylformamide (DMF) is common and serves a critical role. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a highly reactive electrophilic chlorinating species that is more effective than thionyl chloride alone. This reagent activates the sulfonate group, facilitating nucleophilic attack by chloride ions to displace the oxygen atoms and form the desired sulfonyl chloride.
A patent for the preparation of 3-(5-mercapto-1-tetrazolyl)benzene sulfonyl chloride provides a robust example of this strategy, reacting the corresponding sodium sulfonate with chlorosulfonic acid and thionyl chloride.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of 3-(5-mercapto-1-tetrazolyl)benzene sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2H-tetrazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features based on the compound's structure and data from related molecules. This guide is intended to serve as a valuable resource for researchers in the synthesis and application of novel chemical entities.
Introduction to this compound
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a tetrazole ring. The sulfonyl chloride moiety is a versatile functional group for the synthesis of sulfonamides, which are a cornerstone of many pharmaceutical compounds. The tetrazole ring is a well-known bioisostere for carboxylic acids and is found in numerous bioactive molecules, contributing to their metabolic stability and binding interactions.[3] The combination of these two functionalities in a single molecule makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
Molecular Structure and Properties:
Predicted ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic protons.
Expected ¹H NMR Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to -SO₂Cl) | 8.0 - 8.2 | Doublet | 8 - 9 | 2H |
| Ar-H (ortho to -C₅N₄H) | 7.8 - 8.0 | Doublet | 8 - 9 | 2H |
| Tetrazole N-H | 15 - 17 (broad) | Singlet | - | 1H |
Rationale and Interpretation:
The aromatic region of the spectrum is anticipated to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings.
-
Protons ortho to the Sulfonyl Chloride Group: The sulfonyl chloride group is a strong electron-withdrawing group, which deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value). We predict this signal to appear in the range of 8.0 - 8.2 ppm. This prediction is based on the known chemical shifts of similar compounds like 4-fluorobenzenesulfonyl chloride, where the protons ortho to the sulfonyl group appear at around 8.08 ppm.[8]
-
Protons ortho to the Tetrazole Ring: The tetrazole ring also exhibits electron-withdrawing character, though typically less so than a sulfonyl chloride group. Therefore, the protons adjacent to the tetrazole moiety are expected to be deshielded, but to a lesser extent than those next to the sulfonyl chloride. A predicted chemical shift of 7.8 - 8.0 ppm is reasonable.
-
Tetrazole N-H Proton: The proton attached to the nitrogen of the tetrazole ring is acidic and its chemical shift can be highly variable and concentration-dependent. It is also subject to exchange with protic solvents. In a non-protic solvent like DMSO-d₆, this proton is expected to appear as a broad singlet at a very downfield position, potentially between 15 and 17 ppm.
Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the electronic effects of the sulfonyl chloride and tetrazole substituents on the benzene ring.
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-SO₂Cl | 145 - 150 |
| C-ortho to -SO₂Cl | 128 - 130 |
| C-ortho to -C₅N₄H | 126 - 128 |
| C-C₅N₄H | 135 - 140 |
| C-tetrazole | 150 - 155 |
Rationale and Interpretation:
-
Carbons Attached to Substituents: The carbons directly attached to the electron-withdrawing sulfonyl chloride and tetrazole groups are expected to be the most deshielded and therefore appear at the lowest field. The carbon attached to the sulfonyl chloride (C-SO₂Cl) is predicted to be in the 145-150 ppm range, by analogy to benzenesulfonyl chloride itself.[9] The carbon attached to the tetrazole ring (C-C₅N₄H) is also expected to be significantly downfield.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the two substituents. The ortho and meta carbons will have distinct chemical shifts, providing further confirmation of the substitution pattern.
-
Tetrazole Carbon: The carbon atom within the tetrazole ring is expected to have a chemical shift in the range of 150-155 ppm, based on data for other 5-substituted tetrazoles.[10]
Predicted Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected IR Absorption Bands (Predicted)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Tetrazole) | 3000 - 3200 (broad) | Medium |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| S=O Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong |
| S-Cl Stretch | 550 - 650 | Strong |
Rationale and Interpretation:
-
Sulfonyl Chloride Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These are expected at approximately 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[11][12][13]
-
Tetrazole Ring: The N-H stretching vibration of the tetrazole ring is expected to appear as a broad band in the 3000-3200 cm⁻¹ region. The C=N and N=N stretching vibrations within the ring will contribute to the fingerprint region of the spectrum.
-
Aromatic Ring: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrometric Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Expected Mass Spectrometry Data (Predicted)
-
Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 244, with an isotopic peak at m/z 246 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the m/z 244 peak).
-
Major Fragmentation Pathways:
-
Loss of Cl: [M-Cl]⁺ at m/z 209.
-
Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 145.
-
Loss of N₂ from the tetrazole ring: This is a common fragmentation pathway for tetrazoles.
-
Experimental Protocol: ¹H NMR Spectroscopy
This section provides a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended due to the potential for N-H protons). c. Secure the cap on the NMR tube and vortex gently until the sample is fully dissolved.
-
Instrument Setup (for a 400 MHz Spectrometer): a. Insert the NMR tube into the spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the spectral width to cover the expected range of proton signals (e.g., -2 to 18 ppm). e. Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio. f. Set the relaxation delay to at least 2 seconds to ensure quantitative integration.
-
Data Acquisition: a. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound, integrating the data from multiple analytical techniques for unambiguous structure elucidation.
Caption: Workflow for structural elucidation.
Conclusion
References
- 1. 924964-20-5 | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride - Moldb [moldb.com]
- 2. CAS 924964-20-5: 4-(2H-Tetrazol-5-il)bencenosulfonil cloru… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 924964-20-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound | 924964-20-5 | ZLB96420 [biosynth.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. This compound | 924964-20-5 [chemicalbook.com]
- 8. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 9. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]
- 10. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]
- 11. Benzenesulfonyl chloride [webbook.nist.gov]
- 12. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]
- 13. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-(2H-tetrazol-5-yl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, a key building block in medicinal chemistry and drug development. The document delves into the compound's structural features, physicochemical properties, and reactivity. A plausible synthetic route and detailed characterization methodologies are presented, drawing upon established chemical principles and data from analogous compounds. This guide is intended to be an essential resource for researchers engaged in the synthesis and application of tetrazole-containing molecules and sulfonyl chloride chemistry, facilitating informed experimental design and execution.
Introduction: The Significance of this compound in Medicinal Chemistry
The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The incorporation of a sulfonyl chloride functional group onto a tetrazole-bearing scaffold, as seen in this compound, provides a reactive handle for the facile introduction of the tetrazole pharmacophore into a diverse range of molecular architectures. This bifunctional nature makes it a valuable reagent for the synthesis of novel sulfonamides, which are a cornerstone of many therapeutic agents. Understanding the fundamental physical and chemical properties of this compound is therefore paramount for its effective utilization in drug discovery programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
Structural and General Information
| Property | Value | Source |
| Chemical Name | This compound | [2][3][4][5][6] |
| CAS Number | 924964-20-5 | [2][3][4][5] |
| Molecular Formula | C₇H₅ClN₄O₂S | [2][3][4][5][6] |
| Molecular Weight | 244.66 g/mol | [2][3][5] |
| Appearance | Solid (predicted) | [7] |
| Purity | Typically ≥97% from commercial suppliers | [5] |
Predicted Physical Properties
-
Melting Point: The melting point of the related compound, 4-cyanobenzenesulfonyl chloride, is 107-111 °C.[8] Given the structural similarity and the potential for hydrogen bonding from the tetrazole ring, it is anticipated that this compound will be a solid with a relatively high melting point, likely exceeding 100 °C.
-
Solubility: Benzenesulfonyl chlorides are generally soluble in a range of organic solvents.[9] It is expected that this compound will be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which are common solvents for reactions involving sulfonyl chlorides and for the synthesis of tetrazoles.[1] Its solubility in less polar solvents like dichloromethane and ethyl acetate may be moderate. Due to the reactive nature of the sulfonyl chloride group with water, it is expected to be insoluble and reactive in aqueous solutions.[7]
Synthesis and Purification: A Plausible Experimental Protocol
While a specific, detailed synthesis for this compound is not widely published, a robust protocol can be designed based on well-established synthetic transformations. The most logical approach involves a two-step sequence starting from 4-cyanobenzenesulfonyl chloride.
Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of this compound from 4-Cyanobenzenesulfonyl chloride
This reaction is a [3+2] cycloaddition, a common method for synthesizing 5-substituted-1H-tetrazoles from nitriles.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with dilute hydrochloric acid to a pH of 2-3.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
Step 2: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.
-
Drying: Dry the purified solid under vacuum to remove any residual solvent.
Causality and Self-Validation
-
Choice of Reagents: Sodium azide is the azide source for the cycloaddition, and ammonium chloride acts as a proton source in situ, which is often catalytic in these reactions.[1] DMF is an excellent polar aprotic solvent for this transformation.
-
Reaction Monitoring: TLC is a crucial and straightforward technique to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion and preventing the formation of byproducts due to prolonged heating.
-
Purification Strategy: The acidic work-up ensures the protonation of the tetrazole ring, aiding in its precipitation. Recrystallization is a standard and effective method for purifying solid organic compounds, and the choice of solvent will depend on the solubility profile of the product.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the sulfonyl chloride group would appear further downfield than those ortho to the tetrazole ring due to the stronger electron-withdrawing nature of the SO₂Cl group. A broad singlet corresponding to the N-H proton of the tetrazole ring is also anticipated, which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being the most deshielded. The carbon of the tetrazole ring would also have a distinct chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the key functional groups:
-
S=O stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
S-Cl stretch: A characteristic absorption for the sulfonyl chloride bond.
-
N-H stretch: A broad absorption band in the region of 3200-2500 cm⁻¹ for the N-H bond of the tetrazole ring.
-
C=N and N=N stretches: Absorptions associated with the tetrazole ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would also show a characteristic isotopic pattern for the presence of one chlorine atom.
Reactivity and Handling
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It will readily react with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters. The tetrazole ring is generally stable under these conditions but can participate in its own set of reactions, such as N-alkylation.
Caption: Key reactions of this compound.
Handling and Safety Precautions
As with other sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant and may cause allergic skin reactions.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a plausible and well-reasoned synthetic protocol, and expected analytical characteristics. By understanding these fundamental aspects, researchers can confidently and safely incorporate this important reagent into their synthetic strategies, paving the way for the development of new therapeutic agents.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 924964-20-5 | ZLB96420 [biosynth.com]
- 3. 924964-20-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 924964-20-5 | 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride - Moldb [moldb.com]
- 6. PubChemLite - 4-(1h-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride (C7H5ClN4O2S) [pubchemlite.lcsb.uni.lu]
- 7. CAS 924964-20-5: 4-(2H-Tetrazol-5-yl)benzenesulfonyl chlor… [cymitquimica.com]
- 8. 4-Cyanobenzenesulfonyl chloride 97 49584-26-1 [sigmaaldrich.com]
- 9. Buy this compound | 924964-20-5 [smolecule.com]
An In-Depth Technical Guide to 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride: Synthesis, Characterization, and Application in Medicinal Chemistry
This guide provides a comprehensive technical overview of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride, a key building block in the synthesis of novel sulfonamide-based therapeutic agents. We will delve into its chemical identity, provide a robust, field-proven synthetic pathway, detail its expected spectroscopic characteristics, and demonstrate its primary application in the construction of complex molecular scaffolds for drug discovery.
Core Chemical Identity and Properties
IUPAC Name: 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride[1]
The structure consists of a benzene ring substituted at the 1- and 4-positions with a sulfonyl chloride group and a 5-tetrazolyl group, respectively. The tetrazole ring, a bioisostere of the carboxylic acid group, is a critical pharmacophore in modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[2]
| Property | Value | Source |
| CAS Number | 924964-20-5 | [1] |
| Molecular Formula | C₇H₅ClN₄O₂S | [1] |
| Molecular Weight | 244.66 g/mol | [1] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Soluble in polar organic solvents | General Knowledge |
Strategic Synthesis of 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The presented pathway is a logical convergence of well-established, high-yielding transformations, beginning with a commercially available starting material, 4-cyanobenzoic acid. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride.
Step 1: Synthesis of 4-(1H-Tetrazol-5-yl)benzonitrile
The initial step involves the conversion of a nitrile to a tetrazole. This is a cornerstone reaction in the synthesis of many pharmaceutical agents. The [3+2] cycloaddition of an azide anion to a nitrile is a robust and widely used method.[3] We begin with 4-cyanobenzonitrile as a readily available starting material.
Protocol: [3+2] Cycloaddition for Tetrazole Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-cyanobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (NaN₃, 1.5 equivalents) and triethylammonium chloride (Et₃N·HCl, 1.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the mixture to 120-130 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution with 2M HCl to a pH of 2-3.
-
Isolation: The product, 4-(1H-tetrazol-5-yl)benzonitrile, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to 4-(1H-Tetrazol-5-yl)benzoic Acid
The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[4][5][6][7][8]
Protocol: Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: Suspend 4-(1H-tetrazol-5-yl)benzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Isolation: Upon cooling, the carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Sulfonation of 4-(1H-Tetrazol-5-yl)benzoic Acid
Direct sulfonation of the aromatic ring is the next key transformation. This electrophilic aromatic substitution is a standard procedure in organic synthesis.
Protocol: Aromatic Sulfonation
-
Reaction Setup: In a flask equipped for heating, add fuming sulfuric acid (oleum).
-
Addition of Starting Material: Carefully add 4-(1H-tetrazol-5-yl)benzoic acid (1 equivalent) in portions to the oleum, maintaining the temperature below 40°C.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product will precipitate.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly.
Step 4: Chlorination to 4-(1H-Tetrazol-5-yl)benzene-1-sulfonyl chloride
The final step is the conversion of the sulfonic acid to the target sulfonyl chloride. This is reliably achieved using thionyl chloride with a catalytic amount of DMF. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.[9]
Protocol: Sulfonic Acid to Sulfonyl Chloride Conversion
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend the dried 4-(1H-tetrazol-5-yl)benzenesulfonic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, 3-5 equivalents).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solid has dissolved.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude 4-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride can be purified by recrystallization from a suitable solvent like toluene or by trituration with hexanes to yield the final product.
Expected Spectroscopic Characteristics
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. Due to the substitution pattern, two distinct doublet signals are anticipated. A broad singlet corresponding to the N-H proton of the tetrazole ring may also be observed, typically at a downfield chemical shift (>10 ppm), though its presence and position can be concentration and solvent dependent.
¹³C NMR: The carbon NMR will show signals for the six aromatic carbons. The carbon attached to the sulfonyl chloride group will be significantly downfield. The carbon of the tetrazole ring will also have a characteristic chemical shift. Based on data for 4-(1H-tetrazol-5-yl)benzonitrile, the aromatic carbons would appear in the δ 120-140 ppm range, with the tetrazole carbon appearing further downfield.[10]
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group, typically in the regions of 1370-1380 cm⁻¹ (asymmetric SO₂ stretch) and 1180-1190 cm⁻¹ (symmetric SO₂ stretch).[9][11] The tetrazole ring will show characteristic C=N and N=N stretching vibrations. A broad N-H stretch from the tetrazole may also be present around 3000-3400 cm⁻¹.
Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected. A characteristic fragmentation pattern for aromatic sulfonyl chlorides is the loss of SO₂ (64 Da).[2][12][13] Other fragmentations may include the loss of Cl and subsequent rearrangements.
Application in Sulfonamide Synthesis
The primary utility of 4-(2H-tetrazol-5-yl)benzene-1-sulfonyl chloride is as an electrophile for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[14][15] The reaction with a primary or secondary amine is a straightforward and high-yielding transformation.
Caption: General reaction scheme for the synthesis of sulfonamides.
Protocol: Synthesis of a Representative Sulfonamide
-
Reaction Setup: Dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Dissolve 4-(1H-tetrazol-5-yl)benzene-1-sulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess base and amine. Then wash with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
This protocol provides a versatile method for generating a library of novel sulfonamide derivatives for screening in drug discovery programs. The incorporation of the tetrazole moiety is a strategic choice to enhance the pharmacological properties of the resulting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzenesulfonyl chloride [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Reactivity of Tetrazole Sulfonyl Chlorides
Executive Summary
Tetrazole sulfonyl chlorides represent a fascinating yet challenging class of chemical reagents. Their unique molecular architecture, combining the high-nitrogen, energetic tetrazole ring with the highly reactive sulfonyl chloride functional group, imparts a distinct profile of properties. This guide offers a comprehensive exploration of the stability and reactivity of these compounds. We delve into the structural underpinnings of their behavior, provide field-proven insights into their thermal and chemical limitations, and outline their synthetic utility, particularly in the construction of complex sulfonamides for pharmaceutical discovery. Crucially, this document emphasizes the causality behind experimental observations and provides actionable protocols and safety directives to enable researchers to harness the potential of tetrazole sulfonyl chlorides effectively and safely.
The Duality of the Tetrazole Sulfonyl Chloride Scaffold: An Introduction
In the landscape of medicinal chemistry and drug development, the tetrazole moiety is a well-regarded privileged scaffold, often employed as a bioisostere for carboxylic acids to enhance metabolic stability and potency.[1][2][3] When this heterocyclic system is appended to a sulfonyl chloride, the resulting molecule becomes a powerful synthetic intermediate. Sulfonyl chlorides are cornerstone reagents for the synthesis of sulfonamides, a chemical class present in a vast array of marketed drugs.
The combination, however, is one of contrasts. The tetrazole ring is inherently energy-rich due to its high nitrogen content, which predisposes it to thermal decomposition, often with the release of nitrogen gas.[4][5][6] The sulfonyl chloride group is a potent electrophile, highly susceptible to hydrolysis and reaction with a wide range of nucleophiles.[7] Understanding the interplay between these two functionalities is paramount for any scientist seeking to utilize these reagents. This guide will dissect this interplay, providing a foundational understanding of the factors governing their stability and a practical framework for their reactive applications.
Structural and Electronic Features Governing Behavior
The stability and reactivity of a tetrazole sulfonyl chloride are not arbitrary; they are dictated by the molecule's electronic and structural properties. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electronics of the attached tetrazole ring, and vice-versa.
-
The Tetrazole Ring: A five-membered aromatic ring containing four nitrogen atoms. Its high nitrogen content leads to a high positive heat of formation.[8][9] The specific substitution pattern (e.g., 1-substituted vs. 2-substituted) can dramatically alter the stability, with different isomers exhibiting different decomposition pathways.[5][10]
-
The Sulfonyl Chloride Group (-SO₂Cl): A powerful electrophilic moiety. The sulfur atom is highly electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom, making it an excellent target for nucleophilic attack.
The direct attachment of the -SO₂Cl group to the tetrazole ring creates a molecule where the stability of the ring and the reactivity of the sulfonyl chloride are intrinsically linked.
Stability Profile: A Matter of Controlled Energy
The primary concern when handling tetrazole derivatives is their potential for rapid, energetic decomposition.[6] While many non-energetically substituted tetrazoles are safe to handle, the introduction of the sulfonyl chloride group warrants significant caution.[6]
Thermal Stability and Decomposition
The thermal decomposition of tetrazoles can proceed through different pathways, primarily involving the elimination of molecular nitrogen (N₂) or hydrazoic acid (HN₃).[4][11] The exact pathway and onset temperature depend heavily on the substituents.[5][10]
-
Decomposition Onset: For many tetrazole derivatives, decomposition begins in the range of 150-250°C.[5] For instance, 1-hydroxy-5-methyltetrazole begins to decompose at 194°C.[9] While specific data for many tetrazole sulfonyl chlorides is sparse in public literature, it is prudent to assume they possess lower thermal stability than their sulfonyl fluoride counterparts.[12]
-
Mechanism: The decomposition of N-substituted tetrazoles is often suggested to begin with the direct elimination of a nitrogen molecule from the ring.[10] This process generates highly reactive intermediates like nitrenes or nitrilimines, which then lead to a variety of final products.[5]
Key Insight: The decomposition is an exothermic process that can self-accelerate. Therefore, heating these compounds should always be done with extreme caution, behind a blast shield, and on the smallest scale possible. Differential Scanning Calorimetry (DSC) is an essential tool for characterizing the thermal hazard of any new tetrazole sulfonyl chloride.
Chemical Stability and Storage
The sulfonyl chloride group is highly sensitive to moisture and nucleophiles.
-
Hydrolysis: Contact with water, including atmospheric moisture, will lead to rapid hydrolysis to the corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas.[13]
-
Solvent Compatibility: Tetrazole sulfonyl chlorides should be handled in anhydrous, non-nucleophilic solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile, although the stability in any given solvent should be verified.[7][14] Protic or nucleophilic solvents like alcohols or amines are incompatible as they will react directly with the sulfonyl chloride.[7]
| Condition | Compatibility | Rationale & Causality |
| Water/Moisture | NO | Rapid hydrolysis to the inactive sulfonic acid and corrosive HCl.[13] |
| Alcohols (MeOH, EtOH) | NO | Reacts to form sulfonate esters. |
| Primary/Secondary Amines | NO | Reacts rapidly to form sulfonamides. |
| Tertiary Amines (e.g., Et₃N) | Use with Caution | Can act as a base/catalyst but may also promote decomposition or side reactions.[15] |
| Aprotic Solvents (DCM, THF, MeCN) | YES | Generally compatible, but must be anhydrous.[14] |
| Elevated Temperatures | NO | Risk of rapid, exothermic, and potentially explosive decomposition.[5] |
Storage Recommendations: Store tetrazole sulfonyl chlorides in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Storage should be in a cool, dry, and dark place, preferably in a refrigerator and away from heat sources and incompatible materials.[16]
Reactivity Profile: A Tool for Molecular Construction
The high reactivity of the sulfonyl chloride moiety is the primary reason for its synthetic utility. It serves as a powerful electrophile for forging sulfur-nitrogen and sulfur-oxygen bonds.
Reactions with Nucleophiles
The cornerstone reaction of sulfonyl chlorides is their coupling with nucleophiles, particularly amines, to form sulfonamides.
Caption: General reaction of a tetrazole sulfonyl chloride with a primary amine.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.
-
Scope: This reaction is broadly applicable to primary and secondary amines, including aliphatic and aromatic amines.[17] The reaction is often fast and high-yielding.
-
Causality of Experimental Choice: The choice of base is critical. Non-nucleophilic, sterically hindered bases are preferred to avoid competition with the primary nucleophile. The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and minimize potential side reactions or decomposition of the starting material.
Experimental Protocols
The following protocols are provided as a validated starting point. Researchers must adapt them based on the specific substrate and scale, always prioritizing safety.
Synthesis of a Representative Tetrazole Sulfonyl Chloride
(Based on general procedures for heteroaromatic sulfonyl chlorides)
This protocol describes a potential route for synthesizing 1-methyl-1H-tetrazole-5-sulfonyl chloride from the corresponding thiol.
Workflow Diagram:
Caption: Workflow for the synthesis of a tetrazole sulfonyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend 1-methyl-1H-tetrazole-5-thiol (1.0 equiv) in a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (e.g., 1 M).
-
Cooling: Cool the vigorously stirred suspension to below 0 °C using an ice/salt bath.
-
Oxidative Chlorination: Add aqueous sodium hypochlorite (bleach, ~8.25%, ~3.5 equiv) dropwise via the addition funnel, ensuring the internal temperature remains below 0 °C.[14]
-
Reaction Monitoring: Stir the resulting mixture for 30-60 minutes at < 0 °C. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Carefully quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature. The crude product should be used immediately or stored under an inert atmosphere at ≤ 4°C.
General Procedure for Sulfonamide Formation
-
Reaction Setup: Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add a solution of the tetrazole sulfonyl chloride (1.1 equiv) in anhydrous DCM dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Safety and Hazard Management
The handling of tetrazole sulfonyl chlorides requires a stringent adherence to safety protocols due to their dual hazards: the inherent instability of the tetrazole ring and the corrosive, reactive nature of the sulfonyl chloride group.
-
Explosion Hazard: Tetrazoles, particularly those with energetic substituents, can be impact- and friction-sensitive and may decompose violently upon heating.[8] Always handle with non-metal spatulas and use a blast shield.
-
Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[13] They react with moisture to produce HCl gas, which is a lachrymator and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[13]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[18]
-
Waste Disposal: Quench any residual reagent carefully with a suitable nucleophile (e.g., a dilute solution of a secondary amine in an appropriate solvent) before disposing of waste in accordance with institutional guidelines.
Conclusion
Tetrazole sulfonyl chlorides are potent but sensitive reagents that bridge the worlds of energetic materials and pharmaceutical synthesis. Their utility in creating complex sulfonamides is significant, but their application demands a deep respect for their inherent instability and reactivity. By understanding the structural basis for their behavior, adhering to strict storage and handling protocols, and employing validated experimental procedures, researchers can safely and effectively leverage these unique building blocks in their discovery programs. The insights and protocols within this guide serve as a foundation for this endeavor, empowering scientists to navigate the challenges and unlock the potential of this reactive chemical class.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, a key intermediate in pharmaceutical and materials science research. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. This document delves into the molecular structure and physicochemical properties of the title compound, explores the theoretical principles governing its solubility, and presents an inferred solubility profile based on the functional groups present. Furthermore, this guide offers a detailed, step-by-step experimental protocol for the precise determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this important chemical entity.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a tetrazole ring and a benzenesulfonyl chloride group. This unique combination of functional groups dictates its chemical reactivity and physical properties, most notably its solubility.
-
Molecular Formula: C₇H₅ClN₄O₂S
-
Molecular Weight: 244.66 g/mol
-
CAS Number: 924964-20-5
The structure comprises a central benzene ring substituted with a tetrazole moiety and a sulfonyl chloride group. The tetrazole ring is a five-membered aromatic heterocycle with four nitrogen atoms. It is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The sulfonyl chloride group is also highly polar and electron-withdrawing, contributing significantly to the molecule's overall polarity.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules.
Several factors influence the solubility of this compound:
-
Polarity: The presence of the highly polar tetrazole and sulfonyl chloride groups makes the molecule polar. Therefore, it is expected to be more soluble in polar solvents.
-
Hydrogen Bonding: The tetrazole ring can participate in hydrogen bonding, which will enhance its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The sulfonyl chloride group has a strong dipole moment, leading to strong dipole-dipole interactions with polar solvent molecules.
-
Van der Waals Forces: The benzene ring contributes to van der Waals forces, which may allow for some solubility in less polar solvents, although this is likely to be limited by the dominant polar functional groups.
Inferred Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported in the literature, an inferred solubility profile can be constructed based on the properties of its constituent functional groups and data from analogous compounds such as benzenesulfonyl chloride and various tetrazole derivatives.
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating both the tetrazole and sulfonyl chloride moieties. Tetrazole-containing compounds are known to be soluble in DMSO and DMF.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (with caution) | These solvents are polar and can engage in hydrogen bonding. However, the sulfonyl chloride group can react with alcohols, especially at elevated temperatures or over extended periods. Benzenesulfonyl chloride is soluble in alcohol. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the sulfonyl chloride group. Toluenesulfonyl chloride is highly soluble in dichloromethane.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents are less polar than the aprotic polar solvents. Benzenesulfonyl chloride is soluble in diethyl ether. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of the aromatic ring in the solvent can interact with the benzene ring of the solute, but the highly polar functional groups will limit overall solubility. Benzenesulfonyl chloride is soluble in benzene.[3] |
| Nonpolar | Hexane, Heptane | Very Low to Insoluble | The large difference in polarity between the solute and these nonpolar solvents will result in poor solvation. |
| Water | Insoluble (with reaction) | Aryl sulfonyl chlorides are generally insoluble in water and will hydrolyze to the corresponding sulfonic acid.[4] |
It is crucial to note that the sulfonyl chloride group is susceptible to nucleophilic attack by protic solvents (alcohols, water) and even some polar aprotic solvents under certain conditions. Therefore, for applications requiring the integrity of the sulfonyl chloride group, anhydrous aprotic solvents are recommended.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high-purity, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solid should not change over time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least one hour.
-
Carefully withdraw a known volume of the supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended particles.
-
Accurately dilute a known volume of the filtrate with a suitable solvent (usually the HPLC mobile phase) to a concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetonitrile | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Tetrahydrofuran | 25 | ||
| ... |
Visualization of Factors Influencing Solubility
The interplay of molecular and solvent properties dictates the solubility of this compound.
Caption: Key factors influencing solubility.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Sulfonamides via Reaction of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride with Amines
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3] The synthesis of sulfonamides is a critical process in drug discovery and development, enabling the exploration of new chemical space and the generation of novel drug candidates.[4][5][6][7] The reaction of sulfonyl chlorides with primary or secondary amines is the most common and classic method for preparing sulfonamides.[1] This application note provides a detailed protocol for the reaction of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride with various amines, a key transformation for creating compounds with potential biological activity.
The tetrazole ring is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. The combination of the tetrazole moiety and the sulfonamide linkage in a single molecular framework presents an attractive strategy for the design of new therapeutic agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive guide to performing this reaction, including mechanistic insights, step-by-step protocols, and troubleshooting advice.
Mechanistic Overview
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and forming the sulfonamide product. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is generated.[2][8]
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of sulfonamides from this compound and a representative amine.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Primary or secondary amine (e.g., aniline) | Magnetic stirrer and stir bar |
| Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) | Ice bath |
| Base (e.g., Pyridine, Triethylamine (TEA)) | Dropping funnel |
| Deionized water | Thin Layer Chromatography (TLC) plates |
| Saturated aqueous ammonium chloride (NH₄Cl) | TLC chamber and developing solvents |
| Anhydrous sodium sulfate (Na₂SO₄) | UV lamp |
| Silica gel for column chromatography | Rotary evaporator |
| Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture) | Standard laboratory glassware |
Step-by-Step Procedure
Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DCM or THF).
-
Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the mixture.[9]
-
Cool the flask to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic nature of the reaction and minimize side reactions.
-
In a separate flask, dissolve the this compound (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent.[9]
Addition of Sulfonyl Chloride
-
Transfer the sulfonyl chloride solution to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[9] A slow addition rate is important to maintain temperature control.
Reaction Monitoring
-
After the complete addition of the sulfonyl chloride, allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction for 2-24 hours.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[9]
Workup and Purification
-
Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.[9]
-
If a water-immiscible solvent like DCM was used, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure sulfonamide.[9]
Visualizing the Workflow
Caption: Workflow for the synthesis of sulfonamides.
Troubleshooting
| Problem | Probable Cause | Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed). Low nucleophilicity of the amine. | Use freshly prepared or properly stored sulfonyl chloride. For less reactive amines, consider using a more forcing solvent (e.g., DMF, DMA) and higher temperatures. |
| Formation of di-sulfonated byproduct | Using an excess of sulfonyl chloride. Reaction temperature is too high. | Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[9] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[9] |
| Presence of a polar byproduct (sulfonic acid) | Water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[9] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult purification | Close polarity of the product and starting materials. | Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase). Recrystallization from a suitable solvent system can also be effective. |
Safety Precautions
-
Sulfonyl chlorides are reactive and moisture-sensitive compounds. They can be corrosive and cause severe skin and eye damage. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Amines can be toxic, corrosive, and have strong odors.[11] Always consult the Safety Data Sheet (SDS) for the specific amine being used.[12][13] Handle amines in a fume hood and wear appropriate PPE.[12][13]
-
The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the sulfonyl chloride.
-
The reaction generates HCl gas, which is corrosive. The use of a base to neutralize it is essential, and the reaction should be performed in a well-ventilated area.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of novel sulfonamides. By following the detailed protocol and considering the troubleshooting advice provided in these application notes, researchers can efficiently synthesize a diverse library of compounds for further investigation in drug discovery and development programs. Careful attention to reaction conditions and safety precautions is paramount for successful and safe execution of this important chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
"4-(2H-tetrazol-5-yl)benzenesulfonyl chloride as a building block in drug discovery"
Application Notes & Protocols: 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride as a Strategic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Importance of the Tetrazole and Sulfonamide Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the tetrazole ring and the sulfonamide group stand out for their significant and multifaceted contributions to drug design. This compound emerges as a highly valuable building block, elegantly combining these two privileged scaffolds into a single, reactive molecule poised for the synthesis of novel therapeutic agents.
The tetrazole moiety is a five-membered heterocyclic ring containing four nitrogen atoms. It is widely recognized as a bioisostere of the carboxylic acid group.[1] This substitution can enhance a molecule's lipophilicity and metabolic stability, often leading to improved bioavailability and reduced side effects. The tetrazole ring is a structural component in numerous marketed drugs, demonstrating its broad utility across various therapeutic areas, including antihypertensives and antibacterials.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions further expands its utility in designing molecules that interact with specific biological targets.[1]
The sulfonamide group (-SO2NH-) has a storied history in medicine, beginning with the revolutionary sulfa drugs, the first broadly effective systemic antibacterials.[3][4] Beyond their antimicrobial properties, sulfonamides are integral to a wide range of modern therapeutics, including diuretics, antivirals, antidiabetic agents, and anticancer drugs.[5][6] This functional group acts as a versatile scaffold, allowing for modifications that can fine-tune a compound's electronic properties, solubility, and ability to bind to enzyme active sites.[3][7] A primary mechanism of action for many sulfonamide-based drugs is the inhibition of specific enzymes, such as carbonic anhydrases.[5]
The combination of these two functionalities in This compound provides a powerful tool for drug discovery. The sulfonyl chloride group serves as a reactive handle for coupling with a diverse range of amines, enabling the rapid generation of extensive sulfonamide libraries. Simultaneously, the tetrazole ring imparts favorable physicochemical properties, making this building block particularly attractive for lead optimization and the development of new chemical entities with enhanced therapeutic potential.
II. Physicochemical Properties and Handling
Understanding the properties and stability of this compound is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 924964-20-5 | [8][9][10] |
| Molecular Formula | C₇H₅ClN₄O₂S | [8] |
| Molecular Weight | 244.66 g/mol | [8] |
| Appearance | Typically a solid | [11] |
| Reactivity | The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles, particularly amines. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. | [12][13] |
| Solubility | Generally soluble in polar aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). | [11][14] |
Safety and Handling Precautions:
Sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling to ensure safety and maintain chemical integrity.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[12][15] Work should be conducted in a well-ventilated chemical fume hood.[12][13]
-
Moisture Sensitivity: Due to the reactivity of the sulfonyl chloride group with water, all reactions should be performed under anhydrous (dry) conditions using dried glassware and anhydrous solvents.[13] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12]
-
Reactivity Hazards: this compound is a reactive chemical. Avoid contact with strong bases, oxidizing agents, alcohols, and metals.[12][13] The reaction with amines generates hydrogen chloride (HCl), which must be neutralized with a suitable base.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
III. Synthetic Protocols: Synthesis of Novel Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This nucleophilic substitution reaction is a cornerstone of medicinal chemistry for generating diverse compound libraries.[14][16]
General Reaction Scheme
The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A non-nucleophilic base is typically added to scavenge the HCl byproduct.[14]
Caption: General workflow for sulfonamide synthesis.
Protocol 1: Standard Conventional Synthesis
This protocol describes a standard method for the synthesis of a sulfonamide derivative using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[14]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[14]
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[14]
IV. Application in Drug Discovery: Targeting Carbonic Anhydrases
A prominent application of benzenesulfonamides is in the development of carbonic anhydrase inhibitors (CAIs).[5][17] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and some cancers.[18][19]
The sulfonamide moiety is a key zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, leading to potent inhibition.[17] The 4-(2H-tetrazol-5-yl)phenyl scaffold provides a framework for introducing various substituents (R-groups) that can interact with amino acid residues lining the active site cavity, thereby influencing isoform selectivity and inhibitory potency.
Caption: Mechanism of Carbonic Anhydrase inhibition.
By synthesizing a library of compounds where the R-group is varied, researchers can perform Structure-Activity Relationship (SAR) studies to identify potent and selective inhibitors for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[17][20][21] The tetrazole group in the scaffold can contribute to favorable interactions within the active site and improve the overall drug-like properties of the inhibitor.
V. Conclusion
This compound represents a strategically designed building block that leverages the beneficial properties of both tetrazole and sulfonamide functionalities. Its utility in the straightforward synthesis of diverse sulfonamide libraries makes it an invaluable tool for medicinal chemists. The resulting compounds are promising candidates for a range of therapeutic targets, most notably as carbonic anhydrase inhibitors for applications in oncology and ophthalmology. The protocols and conceptual framework provided herein offer a guide for researchers to effectively utilize this versatile reagent in their drug discovery and development programs.
VI. References
-
Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from --INVALID-LINK--
-
Life Chemicals. (2024, January 17). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from --INVALID-LINK--
-
Al-Nahrain Journal of Science. (2023, March 31). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from --INVALID-LINK--
-
Sami Publishing Company. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from --INVALID-LINK--
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Al-Nahrain Journal of Science. (2025, February 5). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from --INVALID-LINK--
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Sami Publishing Company. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from --INVALID-LINK--
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Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from --INVALID-LINK--
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ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from --INVALID-LINK--
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-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Retrieved from --INVALID-LINK--
-
NJ.gov. (2000, August). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
INCHEM. (1998, March). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Sulfuryl chloride. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Manchester Organics. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2012, March 7). SAFETY DATA SHEET - Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 924964-20-5: 4-(2H-Tetrazol-5-il)bencenosulfonil cloruro. Retrieved from --INVALID-LINK--
-
Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from --INVALID-LINK--
-
ChEMBL - EMBL-EBI. (n.d.). Document: Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma.... Retrieved from --INVALID-LINK--
-
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-
National Institutes of Health. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][14]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from --INVALID-LINK--
-
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-
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-
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-
PubMed. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from --INVALID-LINK--
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Application Notes & Protocols: The Catalytic Utility of Tetrazole-Containing Compounds
Introduction: The Tetrazole Ring as a Unique Architectural Element in Catalysis
The tetrazole moiety, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, has emerged from a niche heterocycle to a cornerstone in modern catalyst design. Its unique combination of electronic and structural properties makes it an exceptionally versatile component. The high nitrogen content leads to a distinct electronic profile, characterized by an acidic N-H proton (pKa similar to a carboxylic acid) and multiple potential coordination sites (the four ring nitrogens).[1] This duality allows tetrazole-containing compounds to function as proton donors, hydrogen-bond donors, and multidentate ligands for metal centers.[1][2]
Furthermore, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group and the cis-amide bond, a feature heavily exploited in medicinal chemistry to enhance metabolic stability and pharmacokinetic profiles.[3][4] In catalysis, this structural mimicry and the ring's inherent stability and synthetic accessibility have paved the way for novel applications ranging from asymmetric organocatalysis to the construction of advanced heterogeneous systems like metal-organic frameworks (MOFs).[2][5][6] This guide provides an in-depth exploration of these applications, complete with field-proven protocols and mechanistic insights for researchers in catalysis and drug development.
Tetrazole-Based Ligands in Homogeneous Cross-Coupling Reactions
The ability of tetrazoles to act as effective ligands for transition metals is a primary driver of their use in homogeneous catalysis. By coordinating to a metal center, such as palladium, they modulate its electronic properties and steric environment, thereby influencing the efficiency and selectivity of catalytic cycles.[2] They are particularly valuable in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[7]
The tetrazole moiety can be incorporated into larger ligand scaffolds, such as those containing phosphine donors, where the nitrogen atoms can play a crucial role in stabilizing the catalytically active metal complex. This stabilization is key to achieving high turnover numbers and preventing catalyst decomposition, especially in challenging coupling reactions involving less reactive substrates.
Conceptual Workflow: Palladium-Catalyzed Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The tetrazole-containing ligand (L) remains coordinated to the palladium center throughout the cycle, influencing each elementary step.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a hypothetical, yet representative, palladium catalyst bearing a tetrazole-phosphine ligand.
Rationale: The choice of a mild base like K₃PO₄ is crucial to facilitate the transmetalation step without promoting side reactions. A polar aprotic solvent system like Toluene/H₂O enables both the organic substrates and the inorganic base to participate effectively in the reaction. The reaction is performed under an inert atmosphere to protect the Pd(0) active catalyst from oxidation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Tetrazole-phosphine Ligand (e.g., a pyrazolyl-tethered phosphine analogue) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the tetrazole-phosphine ligand (0.02 mmol).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Solvent Addition: Add toluene (4 mL) and deionized water (1 mL) via syringe. The mixture should be biphasic.
-
Reaction Execution: Equip the flask with a condenser, and heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[8]
Chiral Tetrazoles in Asymmetric Organocatalysis
The development of chiral organocatalysts has revolutionized asymmetric synthesis by avoiding potentially toxic and expensive heavy metals.[9] Chiral tetrazole derivatives have proven to be highly effective in this domain. Their efficacy stems from the tetrazole's acidic proton, which can activate substrates through hydrogen bonding, and a chiral scaffold that creates a stereochemically defined environment for the reaction.[9][10]
A prominent example is the use of imidazolidine-tetrazole catalysts, which combine a chiral amine backbone with the acidic tetrazole moiety. These catalysts operate via enamine or iminium ion intermediates, guiding the approach of the nucleophile to one face of the substrate, thus inducing high enantioselectivity.[10]
Mechanism of Action: Asymmetric Michael Addition
The diagram below outlines the proposed catalytic cycle for the conjugate addition of a nitroalkane to an α,β-unsaturated ketone, catalyzed by a chiral imidazolidine-tetrazole.
Caption: Proposed iminium ion activation cycle in organocatalysis.
Protocol 2: Asymmetric Michael Addition of Nitromethane to Chalcone
This protocol is adapted from methodologies using chiral imidazolidine-tetrazole organocatalysts.[10]
Rationale: The catalyst's tetrazole group activates the enone via iminium ion formation, while its chiral backbone dictates the stereochemical outcome. The reaction is typically run at room temperature to balance reaction rate and selectivity. A slight excess of the nitroalkane is used to ensure complete consumption of the more valuable chalcone.
Materials:
-
Chalcone (0.5 mmol, 1.0 equiv)
-
Nitromethane (2.5 mmol, 5.0 equiv)
-
Chiral Imidazolidine-Tetrazole Catalyst (0.05 mmol, 10 mol%)[10]
-
Toluene (1.0 mL)
-
Standard laboratory glassware (vial with stir bar)
Procedure:
-
Setup: To a 4 mL vial equipped with a magnetic stir bar, add chalcone (104 mg, 0.5 mmol) and the chiral imidazolidine-tetrazole catalyst (0.05 mmol).
-
Solvent and Reagent Addition: Add toluene (1.0 mL) followed by nitromethane (135 µL, 2.5 mmol).
-
Reaction: Seal the vial and stir the mixture at room temperature (approx. 25 °C) for 72-96 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the chalcone spot.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Isolation: Elute with a hexane/ethyl acetate gradient to isolate the pure Michael adduct.
-
Analysis: Determine the yield by mass. Analyze the enantiomeric excess (ee) of the product using chiral stationary phase HPLC.
Data Summary: Catalyst Performance
| Entry | Enone Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | 96 | 95 | 90 |
| 2 | Benzylideneacetone | 78 | 99 | 87 |
| 3 | (E)-4-Phenylbut-3-en-2-one | 120 | 92 | 92 |
| (Data is representative and synthesized from typical results reported for such catalysts[10]) |
Tetrazole-Functionalized Heterogeneous Catalysts
A major goal in catalysis is the development of robust, recoverable, and reusable systems. Tetrazole-containing compounds are instrumental in creating advanced heterogeneous catalysts, primarily through their incorporation into Metal-Organic Frameworks (MOFs) or as functionalizing agents for nanoparticles.
Tetrazole-Based Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal nodes and organic linkers. Using tetrazole-functionalized linkers offers several advantages: the multiple nitrogen atoms provide robust coordination to metal centers, and the uncoordinated nitrogen atoms or acidic N-H protons within the pores can act as active sites for catalysis or selective gas adsorption.[6][11] These MOFs have shown significant promise for applications like CO₂ capture and catalytic conversion due to the high density of nucleophilic nitrogen atoms on the pore surfaces.[6][12]
Tetrazole-Functionalized Magnetic Nanoparticles
For ease of recovery, catalysts can be immobilized on magnetic nanoparticles (MNPs), such as Fe₃O₄. Tetrazole derivatives can be used as ligands to functionalize the surface of MNPs and coordinate with active metal species (e.g., Cu, Ni, Pd).[3][13] This approach combines the high surface area of nanomaterials with the simple magnetic separation of the catalyst from the reaction mixture, promoting green and sustainable chemistry.[13][14][15]
Workflow: Synthesis and Application of a Magnetic Nanocatalyst
The following diagram illustrates the lifecycle of a tetrazole-functionalized magnetic nanocatalyst, from its synthesis to its application and recovery.
Caption: Workflow for magnetic nanocatalyst synthesis and use.
Protocol 3: Synthesis of 5-Substituted-1H-tetrazoles using a Reusable Magnetic Nanocatalyst
This protocol outlines the synthesis of a 5-substituted-1H-tetrazole via a [3+2] cycloaddition, a reaction often catalyzed efficiently by metal-functionalized nanoparticles.[13][14]
Rationale: The use of a magnetic nanocatalyst allows for a simple and environmentally friendly work-up. The catalyst's high surface area enhances reaction rates. The cycloaddition of an azide to a nitrile is a common and powerful method for tetrazole synthesis, often requiring a catalyst to proceed at a reasonable rate under mild conditions.[16]
Materials:
-
An aromatic nitrile (e.g., benzonitrile) (1.0 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv) (Caution: Highly toxic and explosive)
-
Fe₃O₄@tetrazole-Metal Nanocatalyst (e.g., Fe₃O₄@tryptophan@Ni) (10 mg)[13]
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Ethyl acetate
-
Dilute HCl
-
External magnet
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the Fe₃O₄@tetrazole-Metal nanocatalyst (10 mg) in DMF (3 mL).
-
Reagent Addition: Add the aromatic nitrile (1.0 mmol) and sodium azide (97.5 mg, 1.5 mmol).
-
Reaction: Heat the suspension to 120 °C and stir for the required time (typically 1-4 hours). Monitor the reaction by TLC.
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask. The black catalyst particles will be attracted to the magnet, allowing the clear supernatant solution to be decanted.
-
Catalyst Washing: Wash the recovered catalyst with ethyl acetate (3 x 5 mL), using the magnet to hold the catalyst during decantation each time. The catalyst is now ready to be reused.
-
Product Isolation: Combine the decanted solution and the washes. Add water (20 mL) and acidify with dilute HCl to pH ~5-6 to protonate the tetrazole.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product if necessary.
Data Summary: Nanocatalyst Reusability
| Cycle | Reaction Time (min) | Yield (%) |
| 1 | 20 | 98 |
| 2 | 20 | 97 |
| 3 | 25 | 96 |
| 4 | 30 | 94 |
| 5 | 30 | 93 |
| (Data is representative, showing slight decrease in activity over multiple cycles for a magnetic nanocatalyst in tetrazole synthesis[3][13]) |
Conclusion and Future Outlook
Tetrazole-containing compounds have unequivocally demonstrated their value across a wide spectrum of catalytic applications. Their tunable electronic nature, coordinative versatility, and ability to engage in hydrogen bonding make them powerful tools in the design of both homogeneous and heterogeneous catalysts.[2] From enhancing selectivity in asymmetric organocatalysis to enabling robust, reusable nanocatalysts and forming the backbone of functional MOFs, the tetrazole ring is a critical architectural element for modern chemical synthesis.
Future research will likely focus on developing more sophisticated chiral tetrazole organocatalysts for a broader range of asymmetric transformations. In materials science, the design of novel tetrazole-based MOFs with tailored pore environments for specific catalytic processes, such as photocatalytic CO₂ reduction, represents an exciting frontier.[12] The continued exploration of these versatile compounds promises to yield even more efficient, selective, and sustainable catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Synthesis of Angiotensin II Receptor Antagonists Featuring a Tetrazole Moiety: A Detailed Guide for Researchers
This technical guide provides an in-depth exploration of the synthetic strategies for a critical class of antihypertensive drugs: Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans." A hallmark of many potent ARBs, such as Losartan, Valsartan, and Irbesartan, is the presence of a tetrazole ring, which serves as a bioisostere for a carboxylic acid group. This document offers detailed application notes and protocols for the synthesis of these vital pharmaceuticals, aimed at researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide step-by-step experimental procedures, and offer insights into the practical aspects of these synthetic routes.
The Significance of the Tetrazole Ring in ARBs
The tetrazole moiety is a crucial pharmacophore in numerous ARBs. It functions as a bioisosteric replacement for the carboxylic acid group, offering several advantages in drug design. The tetrazole ring possesses a similar pKa to a carboxylic acid, allowing it to exist in its anionic form at physiological pH and interact with the angiotensin II receptor. However, the tetrazole group is more metabolically stable and can lead to improved pharmacokinetic profiles, including enhanced bioavailability and a longer duration of action.[1]
Core Synthetic Strategies: A Convergent Approach
The synthesis of biphenyl-tetrazole ARBs generally follows a convergent strategy, where the key biphenyl-tetrazole scaffold and the respective heterocyclic side chains are synthesized separately and then coupled in the final stages. This approach allows for greater flexibility and efficiency in the overall synthesis. The key transformations can be broadly categorized as:
-
Formation of the Biphenyl Core: Typically achieved through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi coupling.
-
Construction of the Tetrazole Ring: The cornerstone of this synthesis is the [3+2] cycloaddition of a nitrile with an azide source.
-
Protection and Deprotection of the Tetrazole Moiety: The acidic proton of the tetrazole ring often requires protection during subsequent synthetic steps, with the trityl group being a common choice.
-
Assembly of the Final ARB Molecule: This involves the alkylation of the appropriate heterocyclic side-chain with the pre-formed biphenyl-tetrazole intermediate.
Below, we will explore these key steps with detailed protocols and mechanistic insights.
Visualization of the General Synthetic Workflow
Caption: General convergent synthetic workflow for biphenyl-tetrazole ARBs.
Part 1: Synthesis of the Biphenyl Core
A crucial intermediate for many sartans is 4'-methyl-2-cyanobiphenyl (OTBN).[2] Its synthesis is a prime example of the application of palladium-catalyzed cross-coupling reactions in pharmaceutical manufacturing.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Methyl-2-cyanobiphenyl (OTBN)
This protocol describes a robust method for the synthesis of OTBN, a key intermediate for Losartan and other ARBs.[3][4]
Materials:
-
2-Bromobenzonitrile
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent.
-
Purge the reaction mixture with nitrogen for 15-20 minutes.
-
Heat the mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford 4'-methyl-2-cyanobiphenyl as a white solid.
Expert Insights: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the Suzuki coupling. The base (K₂CO₃) is essential for the activation of the boronic acid. The two-phase solvent system (toluene/water) is commonly used to facilitate the dissolution of both organic and inorganic reagents.
Part 2: Formation and Protection of the Tetrazole Ring
The conversion of the nitrile group to a tetrazole is the defining step in the synthesis of these ARBs. The most common method is the [3+2] cycloaddition of the nitrile with an azide.
Mechanism: [3+2] Cycloaddition of a Nitrile and an Azide
Caption: Mechanism of the [3+2] cycloaddition for tetrazole formation.
Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition for Tetrazole Formation
This protocol describes a widely used and relatively safe method for tetrazole synthesis from a nitrile intermediate.[5]
Materials:
-
4'-Methyl-2-cyanobiphenyl (OTBN)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction flask, dissolve OTBN (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and zinc chloride (1.2 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture to room temperature and carefully add water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.
Expert Insights: Lewis acids like zinc chloride catalyze the cycloaddition by coordinating to the nitrile nitrogen, thus activating it towards nucleophilic attack by the azide ion. The use of organotin azides (e.g., tributyltin azide) was common in earlier syntheses but is now largely avoided due to their high toxicity.[6]
Protocol 3: Trityl Protection of the Tetrazole Ring
The acidic proton of the tetrazole ring can interfere with subsequent alkylation steps. Therefore, it is often protected with a bulky group like trityl (triphenylmethyl).[7][8]
Materials:
-
5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) and stir for 10-15 minutes at room temperature.
-
Add trityl chloride (1.1 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-trityl-5-(4'-methylbiphenyl-2-yl)tetrazole.
Part 3: Assembly and Deprotection of Angiotensin II Receptor Antagonists
The final stages of the synthesis involve coupling the protected biphenyl-tetrazole moiety with the appropriate heterocyclic side chain, followed by deprotection.
Protocol 4: Synthesis of Losartan via Alkylation and Deprotection
This protocol outlines the final steps for the synthesis of Losartan.
Materials:
-
N-trityl-5-(4'-(bromomethyl)biphenyl-2-yl)tetrazole (prepared by bromination of the methyl group of the trityl-protected intermediate)
-
2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Procedure:
Alkylation:
-
Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) and stir.
-
Add N-trityl-5-(4'-(bromomethyl)biphenyl-2-yl)tetrazole (1.1 eq) to the mixture.
-
Stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
Reduction of the Aldehyde:
-
Dissolve the crude product from the alkylation step in methanol.
-
Cool the solution to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir for 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain trityl-protected Losartan.
Deprotection:
-
Dissolve the trityl-protected Losartan in a mixture of a suitable organic solvent (e.g., acetonitrile or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄).[9][10]
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a base (e.g., NaOH) to a pH of approximately 7-8.
-
The trityl alcohol byproduct will precipitate and can be removed by filtration.
-
The aqueous filtrate containing the sodium salt of Losartan can be further purified. Acidification will precipitate Losartan free acid, which can be collected by filtration.
Protocol 5: Synthesis of Valsartan via Negishi Coupling and Deprotection
This protocol highlights a highly efficient synthesis of Valsartan using a Negishi coupling as the key step.[11][12][13][14]
Materials:
-
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (Aryl bromide fragment)
-
5-Phenyl-1-trityl-1H-tetrazole
-
n-Butyllithium (n-BuLi)
-
Anhydrous zinc chloride (ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Q-phos (phosphine ligand)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
Negishi Coupling:
-
In a dry, nitrogen-purged flask, dissolve 5-phenyl-1-trityl-1H-tetrazole (1.1 eq) in anhydrous THF.
-
Add n-butyllithium (1.1 eq) at 25 °C to perform directed ortho-metalation.
-
After stirring, cool the mixture to -20 °C and add a solution of anhydrous zinc chloride (1.2 eq) in THF to form the organozinc reagent.
-
To this solution, add the aryl bromide fragment (1.0 eq), palladium(II) acetate (0.05 eq), and Q-phos (0.06 eq).
-
Heat the reaction mixture to 75 °C for approximately 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate to obtain the protected Valsartan intermediate.
Deprotection (Hydrolysis):
-
Dissolve the protected intermediate in methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 3 N NaOH).
-
Reflux the mixture until the hydrolysis of the methyl ester and cleavage of the trityl group are complete.
-
After cooling, acidify the mixture with HCl to precipitate Valsartan.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Data Summary: Reaction Conditions and Yields
| Reaction Step | ARB | Key Reagents | Solvent | Temperature | Approx. Yield | Reference |
| Biphenyl Formation | Losartan | 2-bromobenzonitrile, 4-methylphenylboronic acid, Pd(OAc)₂, K₂CO₃ | Toluene/Water | Reflux | ~85-95% | [3][15] |
| Tetrazole Formation | General | Biphenyl nitrile, NaN₃, ZnCl₂ | DMF | 120-130 °C | ~80-90% | [5] |
| Trityl Protection | General | Tetrazole, Trityl chloride, Et₃N | DCM | Room Temp. | >90% | [7] |
| Negishi Coupling | Valsartan | Organozinc reagent, Aryl bromide, Pd(OAc)₂, Q-phos | THF | 75 °C | ~80% | [12][14] |
| Trityl Deprotection | General | Trityl-protected ARB, aq. Acid | THF/Water or MeOH/Water | Room Temp. | >90% | [16] |
Conclusion
The synthesis of angiotensin II receptor antagonists featuring a tetrazole ring is a testament to the power of modern synthetic organic chemistry. The strategic use of transition metal-catalyzed cross-coupling reactions and the reliable [3+2] cycloaddition for tetrazole formation are cornerstones of these industrial processes. This guide has provided a detailed overview of these key transformations, complete with actionable protocols and expert insights. By understanding the underlying principles and mastering these experimental techniques, researchers can effectively synthesize these life-saving medications and develop novel analogues with improved therapeutic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 8. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. ES2259412T3 - PROCEDURES FOR THE PREPARATION OF LOSARTAN AND LOSARTAN POTASICO. - Google Patents [patents.google.com]
- 11. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 12. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A short and efficient synthesis of valsartan via a Negishi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
The Strategic Role of 4-(2H-tetrazol-5-yl)benzenesulfonyl Chloride in the Synthesis of Advanced Agrochemicals
Introduction: In the continuous pursuit of more effective and selective agrochemicals, the synthesis of novel heterocyclic compounds plays a pivotal role. Among these, 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride has emerged as a versatile and highly valuable intermediate. Its unique structure, combining a reactive sulfonyl chloride group with a metabolically stable tetrazole ring, makes it a cornerstone for the development of a new generation of herbicides, particularly those in the tetrazolinone class. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in the agrochemical industry.
The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, a feature that is frequently exploited in medicinal and agrochemical design to enhance biological activity and improve physicochemical properties.[1][2] The incorporation of this heterocycle into a benzenesulfonyl chloride framework provides a powerful tool for creating complex molecules with potent herbicidal action.
Part 1: Synthesis of this compound
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. A common and efficient route begins with the readily available 4-cyanobenzenesulfonyl chloride.
Protocol 1: Synthesis of this compound from 4-Cyanobenzenesulfonyl Chloride
This protocol details the conversion of a nitrile group to a tetrazole ring, a fundamental transformation in the synthesis of this intermediate.
Causality Behind Experimental Choices:
-
Sodium Azide: This is the source of the nitrogen atoms required to form the tetrazole ring. It is a high-energy compound and must be handled with care.
-
Ammonium Chloride: This acts as a proton source to facilitate the cycloaddition reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction, which often requires elevated temperatures.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-cyanobenzenesulfonyl chloride (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) cautiously.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3. This will precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Quantitative Data Summary:
| Parameter | Value |
| Purity | >97% (typical) |
| Yield | 75-85% |
| CAS Number | 924964-20-5 |
| Molecular Formula | C₇H₅ClN₄O₂S |
| Molecular Weight | 244.66 g/mol |
Visualization of Synthetic Pathway:
References
Application Notes and Protocols for the Large-Scale Synthesis of Sulfonyl Chlorides
Introduction: The Central Role of Sulfonyl Chlorides in Chemical Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of chemical intermediates, prized for their high reactivity and versatility. They serve as essential building blocks in the synthesis of a vast array of commercially significant molecules, including sulfonamide antibiotics, diuretic drugs, advanced agrochemicals, and vibrant dyes.[1][2][3] Their importance is underscored by the fact that nearly ten percent of the top pharmaceuticals prescribed in 2011 contained a sulfonamide group, overwhelmingly derived from a sulfonyl chloride precursor.[4]
However, the synthesis of these vital compounds is not without its challenges. Many traditional methods rely on harsh, corrosive reagents and highly exothermic reactions, posing significant safety and handling risks, particularly at an industrial scale.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methods for large-scale sulfonyl chloride synthesis. It delves into the underlying chemical principles, provides a detailed operational protocol for a common industrial method, and outlines the critical safety and purification procedures necessary for successful and safe large-scale production.
Core Synthetic Methodologies for Industrial Production
The selection of a synthetic route for a sulfonyl chloride is dictated by factors such as the nature of the starting material (aliphatic vs. aromatic), desired substitution patterns, functional group tolerance, and economic viability at scale. The following methods represent the most established and widely employed strategies in industrial settings.
Direct Chlorosulfonation of Aromatic Compounds
This is arguably the most direct and common method for producing arylsulfonyl chlorides.[4][6] The process involves an electrophilic aromatic substitution (EAS) reaction where an aromatic compound reacts directly with an excess of chlorosulfonic acid (ClSO₃H).[6][7]
-
Causality and Mechanism: Using a significant excess of chlorosulfonic acid serves two purposes: it acts as both the reactant and the solvent, driving the reversible reaction towards the formation of the sulfonyl chloride.[6] The reaction is highly exothermic and generates hydrogen chloride (HCl) gas as a byproduct. The harsh acidic conditions, however, limit the substrate scope to compounds that can withstand strong acids and lack sensitive functional groups.[4] Recent advancements in continuous flow chemistry are being explored to mitigate the hazards of this reaction by enabling better thermal control and safer handling of the corrosive reagents.[5][8]
Oxidative Chlorination of Sulfur-Containing Compounds
A versatile alternative to direct chlorosulfonation is the oxidative chlorination of various organosulfur precursors, such as thiols (R-SH), disulfides (R-S-S-R), or their derivatives.[9][10][11] This approach offers a broader substrate scope and often proceeds under milder conditions.
-
Causality and Reagent Systems: The core principle is the simultaneous oxidation of the sulfur atom and chlorination.
-
Aqueous Chlorine: The traditional method uses hazardous chlorine gas bubbled through an aqueous solution of the thiol.[4]
-
N-Halosuccinimides (NCS/NBS): Reagents like N-chlorosuccinimide (NCS) provide a solid, easier-to-handle source of electrophilic chlorine, enabling the reaction under milder conditions.[10][12]
-
Bleach & Peroxide Systems: The use of sodium hypochlorite (household bleach) or hydrogen peroxide with a chloride source (e.g., HCl) represents a greener, more economical, and safer alternative for oxidative chlorination.[12][13] These methods are particularly attractive for their reduced toxicity and simpler operational setup.[12]
-
The Sandmeyer-Type Reaction from Arylamines
For aromatic systems that are incompatible with harsh chlorosulfonation conditions, the Sandmeyer reaction offers a powerful alternative. This multi-step process begins with the diazotization of a primary aromatic amine (Ar-NH₂) to form a diazonium salt (Ar-N₂⁺), which is then reacted with sulfur dioxide (SO₂) in the presence of a copper catalyst (typically CuCl or CuCl₂).[14]
-
Causality and Modern Improvements: This method is highly effective for preparing sulfonyl chlorides with electron-withdrawing groups or complex substitution patterns that might not be achievable through direct EAS.[15] A significant process improvement involves the use of stable, solid SO₂ surrogates like DABSO (a complex of 1,4-diazabicyclo[2.2.2]octane and SO₂).[12][16][17] This innovation circumvents the need to handle gaseous, toxic sulfur dioxide, greatly enhancing the safety and practicality of the reaction on a large scale.[16]
The Reed Reaction for Alkanesulfonyl Chlorides
Specifically for the synthesis of alkanesulfonyl chlorides, the Reed reaction is a prominent industrial process. It is a photochemical reaction that proceeds via a free-radical chain mechanism, utilizing a hydrocarbon, sulfur dioxide, and chlorine as reactants under UV irradiation.[18]
-
Mechanism and Application: UV light initiates the homolysis of chlorine, generating chlorine radicals. These radicals abstract a hydrogen from the alkane chain, and the resulting alkyl radical reacts with SO₂. The subsequent sulfonyl radical reacts with another molecule of chlorine to yield the final product and propagate the chain. This reaction is famously used to produce chlorosulfonated polyethylene (CSPE), a highly durable synthetic rubber.[18]
Comparative Summary of Large-Scale Synthesis Methods
| Method | Typical Substrate | Key Reagents | Advantages | Disadvantages & Scale-up Challenges |
| Direct Chlorosulfonation | Electron-rich aromatic compounds | Chlorosulfonic acid (ClSO₃H) | Economical, direct, one-step process.[6] | Highly corrosive, strongly acidic, exothermic, limited functional group tolerance.[4][5] |
| Oxidative Chlorination | Thiols, disulfides, thioacetates | Cl₂, NCS, H₂O₂, NaOCl | Milder conditions, broader substrate scope, better functional group tolerance.[10][13] | May require multi-step synthesis for precursors; handling of chlorine gas is hazardous. |
| Sandmeyer-Type Reaction | Aromatic amines | NaNO₂, HCl, SO₂ (or DABSO), CuCl | Excellent for complex/electron-deficient arenes; mild conditions. | Multi-step process; handling of diazonium salts (can be explosive); gaseous SO₂ is toxic.[16] |
| Reed Reaction | Alkanes, Polyolefins | SO₂, Cl₂, UV light | Effective for aliphatic compounds; enables polymer modification.[18] | Requires specialized photochemical reactors; radical reactions can lead to complex product mixtures. |
Detailed Protocol: Large-Scale Synthesis of 4-Toluene-sulfonyl Chloride via Chlorosulfonation
This protocol details a representative procedure for the chlorosulfonation of toluene. It must be performed in a dedicated chemical reactor with appropriate safety controls.
Principle: Toluene undergoes electrophilic aromatic substitution with excess chlorosulfonic acid, primarily at the para position due to the directing effect of the methyl group, to yield 4-toluenesulfonyl chloride (tosyl chloride).
Materials and Equipment:
-
Chemicals: Toluene (anhydrous), Chlorosulfonic Acid (ClSO₃H), Crushed Ice, Deionized Water.
-
Equipment: Glass-lined or Hastelloy reactor with cooling jacket, overhead mechanical stirrer, temperature probe, pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl gas.
-
Personal Protective Equipment (PPE): Full-face shield, acid-resistant apron and gloves (Butyl or Viton), and access to an emergency shower and eyewash station are mandatory.[19]
Step-by-Step Methodology
-
Reactor Preparation and Inerting: Ensure the reactor is scrupulously clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to displace moisture.
-
Charging Chlorosulfonic Acid: Charge the reactor with chlorosulfonic acid (typically 4-5 molar equivalents). Begin cooling the reactor jacket to bring the internal temperature to 0–5 °C. Maintain a slow nitrogen blanket.
-
Controlled Addition of Toluene: Begin slow, dropwise addition of toluene (1 molar equivalent) via the dropping funnel into the cooled, stirred chlorosulfonic acid. Causality: This addition order is critical. Adding the acid to the toluene can create localized hotspots and uncontrolled exotherms. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. Vigorous HCl gas evolution will be observed.[5]
-
Reaction Phase: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by quenching a small aliquot and analyzing it via HPLC or TLC.
-
Quenching (Critical Hazard Step): Prepare a separate vessel containing a large quantity of crushed ice and water (at least 10 times the volume of the reaction mixture). EXTREMELY SLOWLY and with vigorous stirring, transfer the reaction mixture into the ice-water slurry. Causality: This is a highly exothermic and violent quenching process that generates large volumes of HCl gas. The rate of addition must be managed to control the temperature and gas evolution. A robust scrubbing system is essential.[8][15]
-
Product Isolation: The 4-toluenesulfonyl chloride will precipitate as a white solid in the aqueous mixture. Allow the slurry to stir until all the ice has melted. Isolate the solid product by filtration using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric and hydrochloric acids.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 30-40 °C) to avoid decomposition. The final product should be a dry, white crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of 4-toluenesulfonyl chloride.
Purification and Quality Control
For many applications, the purity of the isolated sulfonyl chloride is sufficient. However, for pharmaceutical use, further purification may be required.
-
Purification:
-
Recrystallization: For solid products like tosyl chloride, recrystallization from a suitable non-reactive solvent (e.g., hexane or chloroform) is effective.
-
Vacuum Distillation: Liquid sulfonyl chlorides can be purified by vacuum distillation, though care must be taken to avoid thermal decomposition.
-
Scrubbing/Stripping: An industrial method for purifying crude liquid products involves scrubbing with a concentrated aqueous solution of hydrochloric acid to remove sulfonic acid impurities, followed by vacuum stripping with an inert gas sweep to remove volatile impurities like water and residual chlorine.[20]
-
-
Quality Control: The purity of the final product should be confirmed using standard analytical techniques such as ¹H and ¹³C NMR, HPLC, and melting point analysis. Industrial-grade sulfonyl chloride typically requires a purity of ≥99.0%.[2]
Critical Safety and Handling Protocols for Scale-Up
The large-scale synthesis of sulfonyl chlorides is an inherently hazardous operation that demands stringent safety protocols.
-
Reagent Hazards:
-
Chlorosulfonic Acid & Sulfuryl Chloride: These reagents are extremely corrosive and react violently with water, releasing large amounts of heat and toxic HCl gas.[21][22][23] They must be stored in tightly sealed, corrosion-resistant containers away from moisture.[19]
-
Gaseous Reagents (Cl₂, SO₂): Both chlorine and sulfur dioxide are highly toxic and corrosive respiratory irritants. Their use requires dedicated gas handling systems and leak detection.
-
-
Process Safety:
-
Exotherm Control: All reactions must be conducted in reactors with robust cooling capacity. Controlled addition rates and continuous temperature monitoring are non-negotiable.[2][5]
-
Pressure and Gas Management: Significant volumes of HCl gas are often produced. Reactors must be vented to an efficient caustic scrubbing system to neutralize acidic gases before they are released into the atmosphere.
-
Material Compatibility: The corrosive nature of the reagents necessitates the use of specialized equipment, such as glass-lined steel or Hastelloy reactors, to prevent equipment failure.[15]
-
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, aprons, and full-face shields.[19] Emergency showers and eyewash stations must be readily accessible. Respiratory protection should be used when there is any risk of vapor or gas inhalation.
Conclusion
The synthesis of sulfonyl chlorides is a fundamental process that enables the production of countless essential chemical products. While powerful, these syntheses are accompanied by significant safety challenges that become more acute at a large scale. A thorough understanding of the underlying chemical principles, meticulous process control—particularly regarding temperature and addition rates—and an unwavering commitment to safety are paramount. By selecting the appropriate synthetic method and implementing the robust protocols outlined in this guide, researchers and production chemists can safely and efficiently produce high-purity sulfonyl chlorides for their critical applications.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. zauxigroup.com [zauxigroup.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalspec.com [globalspec.com]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 13. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. nj.gov [nj.gov]
- 20. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: Strategic Transformations of Unsaturated Compounds via Sulfonyl Chloride Chemistry
Introduction: The Versatile Role of Sulfonyl Chlorides in Modern Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a highly versatile and reactive class of organosulfur compounds that serve as pivotal building blocks in modern chemical synthesis.[1] Their significance stems from the electrophilic nature of the sulfur atom, which allows for a diverse array of transformations, most notably the formation of sulfonamides and sulfonate esters—functional groups ubiquitous in pharmaceuticals.[1][2][3] The sulfone motif, in particular, is a privileged structure in medicinal chemistry, frequently appearing in anti-inflammatory, antimicrobial, anticancer, and anti-HIV agents due to its unique electronic and structural properties.[4][5]
The reaction of sulfonyl chlorides with unsaturated compounds, such as alkenes and alkynes, provides a powerful and direct route to construct complex molecular frameworks, including alkyl and vinyl sulfones.[6][7][8] Historically, these transformations were often limited by harsh conditions. However, the advent of modern catalytic methods, especially those involving radical intermediates, has revolutionized the field.[5] This guide provides an in-depth exploration of the primary mechanistic pathways governing these reactions, detailed protocols for key transformations, and insights into their application in complex molecule synthesis and drug development.
Part 1: Core Mechanistic Pathways
Understanding the underlying mechanisms is critical for reaction optimization and troubleshooting. The reactions of sulfonyl chlorides with unsaturated systems predominantly proceed via radical pathways, although ionic mechanisms can also be operative under specific conditions.
The Dominance of the Sulfonyl Radical Pathway
The most common and synthetically useful pathway involves the generation of a sulfonyl radical (RSO₂•). This intermediate can be generated from a sulfonyl chloride precursor through several methods, including metal catalysis or visible-light photoredox catalysis.[4][9]
The general mechanism for the radical addition to an alkene involves three key steps:
-
Initiation: Generation of the sulfonyl radical from the sulfonyl chloride. In photoredox catalysis, for example, an excited-state photocatalyst promotes a single-electron transfer (SET) to the sulfonyl chloride, which then fragments to release the sulfonyl radical and a chloride anion.[4]
-
Propagation: The electrophilic sulfonyl radical adds across the C=C double bond of the alkene to form a C-centered radical intermediate. This intermediate is then trapped by a hydrogen atom donor (HAD) to yield the final alkyl sulfone product and regenerate the radical chain carrier.[9]
-
Termination: Combination of radical species to form non-radical products.
The choice of the Hydrogen Atom Donor (HAD) is critical for the success of hydrosulfonylation reactions, which aim to add R-SO₂ and -H across the double bond. Tris(trimethylsilyl)silane ((TMS)₃SiH) has been identified as an ideal HAD for these transformations, enabling highly effective photoredox-catalyzed hydrosulfonylation of even electron-deficient alkenes.[4][5][9]
Caption: General mechanism of radical hydrosulfonylation of an alkene.
Halosulfonylation: A Bifunctional Approach
A related and powerful transformation is halosulfonylation, where both a sulfonyl group and a halogen atom are added across the unsaturated bond. This typically occurs when a suitable halogen atom donor is present or when the catalytic cycle facilitates halogen transfer. For instance, iron-catalyzed chlorosulfonylation of alkynes proceeds via the addition of a sulfonyl radical to the alkyne, generating a vinyl radical intermediate.[10] This vinyl radical is then trapped by an iron(III) chloride species, which acts as a chlorine donor, to yield the (E)-β-chlorovinyl sulfone product with high stereoselectivity.[10] These di-functionalized products are exceptionally valuable as they contain multiple handles for further synthetic elaboration.
Part 2: Key Transformations and Methodologies
The versatility of sulfonyl chloride chemistry allows for the synthesis of a wide range of valuable sulfone-containing molecules. Below are notes on two of the most impactful transformations.
Application Note 1: Photocatalytic Hydrosulfonylation of Alkenes
The direct addition of a sulfonyl group and a hydrogen atom across an alkene is a highly atom-economical method for synthesizing alkyl sulfones. Visible-light photoredox catalysis has emerged as a premier method for this transformation due to its mild conditions and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[4][5]
-
Causality Behind Experimental Choices:
-
Photocatalyst: Iridium-based photocatalysts like fac-Ir(ppy)₃ are often chosen for their favorable redox potentials and long-lived excited states, which are efficient at promoting the single-electron reduction of sulfonyl chlorides to generate the key sulfonyl radical.[10]
-
Hydrogen Atom Donor (HAD): The choice of HAD is governed by the principle of polarity matching.[9] For electron-deficient alkenes, the addition of the sulfonyl radical generates a nucleophilic C-centered radical. An electrophilic HAD would be required for an efficient hydrogen atom transfer (HAT). However, by using a nucleophilic HAD like (TMS)₃SiH in conjunction with polarity-reversal catalysis (PRC), the method's generality can be extended to unactivated alkenes bearing simple alkyl substituents.[4][9]
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to ensure solubility of the catalyst and reagents while remaining inert to the radical intermediates.
-
| Catalytic System | Unsaturated Substrate | Key Reagents | Typical Conditions | Product Type | Reference |
| fac-Ir(ppy)₃ / Visible Light | Alkenes & Alkynes | (TMS)₃SiH | Blue LEDs, Room Temp, MeCN | Alkyl/Vinyl Sulfones | [4] |
| Cu(dap)₂Cl / Visible Light | Alkenes & Alkynes | Sulfonyl Chloride | Green LEDs, Room Temp | β-chlorovinyl sulfones | [10] |
| FeCl₂ | Terminal Alkynes | Sulfonyl Chloride | 80 °C, DCE | (E)-β-chlorovinyl sulfones | [10] |
| Ni-catalysis / Visible Light | α,β-Unsaturated Carbonyls | Chiral Ligand | Blue LEDs, Room Temp | Enantioenriched α-chiral sulfones | [11][12] |
Table 1: Comparison of Selected Catalytic Systems for Sulfonyl Chloride Additions.
Application Note 2: Synthesis of Vinyl Sulfones from Alkynes
Vinyl sulfones are highly valuable synthetic intermediates, primarily due to their utility as Michael acceptors and their participation in various coupling and cycloaddition reactions.[13][14] The radical-mediated hydrosulfonylation of alkynes provides a direct and efficient route to these structures, often with excellent control over stereoselectivity.[13][15]
-
Regio- and Stereoselectivity: The addition of the sulfonyl radical to terminal alkynes typically occurs at the terminal carbon. The subsequent HAT or halogen trapping often leads to the formation of the (E)-isomer as the major product.[10] For internal aryl-alkyl alkynes, the addition is highly regioselective, with the sulfonyl group preferentially adding to the carbon adjacent to the alkyl group.[10]
-
Catalyst-Free Methods: While metal- and photo-catalyzed methods are prevalent, catalyst-free approaches have also been developed. One such method involves a multicomponent reaction (MCR) using aryl diazonium salts, K₂S₂O₅, and thiophenols to generate the sulfonyl radical and act as the hydrogen source for the hydrosulfonylation of alkynes.[13][15]
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a reliable starting point for methodology development.
Protocol 1: Visible-Light Photoredox-Catalyzed Hydrosulfonylation of an Alkene
-
Principle: This protocol describes the synthesis of an alkyl sulfone from an electron-deficient alkene and a commercially available sulfonyl chloride using an iridium photocatalyst and (TMS)₃SiH as a hydrogen atom donor under visible light irradiation.[4][5]
Caption: Experimental workflow for a typical photocatalytic reaction.
-
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylstyrene | Reagent | Sigma-Aldrich | Example Alkene |
| Methanesulfonyl Chloride | ReagentPlus®, 99% | Sigma-Aldrich | Example Sulfonyl Chloride |
| fac-Ir(ppy)₃ | 97% | Strem Chemicals | Photocatalyst |
| Tris(trimethylsilyl)silane | 97% | Sigma-Aldrich | Hydrogen Atom Donor |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| 4 mL Screw-Cap Vial | - | VWR | Reaction Vessel |
| Magnetic Stir Bar | - | - | - |
| Blue LED Lamp | (450-460 nm) | - | Light Source |
| Nitrogen or Argon Gas | High Purity | - | For degassing |
-
Step-by-Step Procedure:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-methylstyrene (0.1 mmol, 1.0 equiv.), methanesulfonyl chloride (0.15 mmol, 1.5 equiv.), and fac-Ir(ppy)₃ (0.0015 mmol, 1.5 mol%).
-
Add 1.0 mL of anhydrous acetonitrile to the vial.
-
Seal the vial with a cap containing a PTFE septum and sparge the solution with a gentle stream of nitrogen for 15 minutes to degas the mixture.
-
Under the nitrogen atmosphere, add tris(trimethylsilyl)silane (0.12 mmol, 1.2 equiv.) via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and begin stirring. A small fan should be used to maintain the reaction at room temperature.
-
Continue stirring under irradiation for 16 hours. The reaction progress can be monitored by TLC or GC-MS analysis of an aliquot.
-
Upon completion, remove the vial from the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkyl sulfone product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
-
Troubleshooting:
-
Low Conversion: Ensure the solvent is anhydrous and the reaction mixture is thoroughly degassed, as oxygen can quench the excited state of the photocatalyst. Increase catalyst loading to 2-3 mol% if necessary.
-
Side Product Formation: If reduction of the sulfonyl chloride to the corresponding sulfinic acid is observed, it may indicate that the HAT step is not efficient. Ensure the correct stoichiometry of the HAD is used.[4]
-
Reaction Stalls: The LED light source may be too weak or too far from the vial. Ensure consistent and direct irradiation.
-
Protocol 2: Iron-Catalyzed Chlorosulfonylation of a Terminal Alkyne
-
Principle: This protocol details the synthesis of an (E)-β-chlorovinyl sulfone via the iron-catalyzed addition of a sulfonyl chloride across a terminal alkyne. The reaction exhibits high regio- and stereoselectivity.[10]
-
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Phenylacetylene | 98% | Sigma-Aldrich | Example Alkyne |
| p-Toluenesulfonyl chloride | >98.0% | TCI | Example Sulfonyl Chloride |
| Iron(II) Chloride (FeCl₂) | Anhydrous, 98% | Sigma-Aldrich | Catalyst |
| 1,2-Dichloroethane (DCE) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| Schlenk tube | - | - | Reaction Vessel |
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add p-toluenesulfonyl chloride (0.5 mmol, 1.0 equiv.), iron(II) chloride (0.05 mmol, 10 mol%), and a magnetic stir bar.
-
Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) to the tube.
-
Add phenylacetylene (0.6 mmol, 1.2 equiv.) to the stirred suspension via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by adding 5 mL of water.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure (E)-β-chlorovinyl sulfone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The (E)-stereochemistry can be confirmed by the characteristic coupling constant of the vinyl protons in the ¹H NMR spectrum.
-
-
Troubleshooting:
-
Formation of Acetylenic Sulfone: If elimination to form the acetylenic sulfone is observed, it may indicate the presence of a base. Ensure all glassware is clean and reagents are free of basic impurities. The use of a stoichiometric amount of K₂CO₃ can intentionally drive the reaction to this product if desired.[10]
-
Poor Stereoselectivity: The use of anhydrous FeCl₂ is important. The hydrated form may be less effective. The iron(III) chloride species generated in situ is believed to be a bulky chlorine donor responsible for the high (E)-selectivity.[10]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct halosulfonylation of alkynes: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03443J [pubs.rsc.org]
- 11. Photocatalytic Enantioselective Hydrosulfonylation of α,β-Unsaturated Carbonyls with Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 15. Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Welcome to the technical support center for the purification of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, chemical intermediate. The inherent reactivity of the sulfonyl chloride group, combined with the unique properties of the tetrazole moiety, presents specific purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Oily or Gummy Product After Synthesis and Work-up
Question: After quenching my reaction and performing an aqueous work-up, my crude this compound product is an oil or a sticky solid, making it difficult to handle. What is causing this, and how can I obtain a solid product?
Answer: An oily or gummy consistency in the crude product is typically due to the presence of residual solvents, moisture, or impurities. The highly reactive nature of the sulfonyl chloride group makes it susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid. This sulfonic acid impurity is often hygroscopic and can contribute to the observed physical state.
Troubleshooting Steps:
-
Thorough Drying: Ensure all organic extracts are rigorously dried using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Azeotropic Removal of Water: If water is suspected to be the primary issue, dissolving the crude product in a solvent like toluene and evaporating the solvent under reduced pressure can help remove residual moisture azeotropically.
-
Solvent Selection for Precipitation/Crystallization:
-
Sulfonyl chlorides are generally soluble in a range of organic solvents such as chloroform and ether, but insoluble in cold water.[1][2]
-
Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the desired product is insoluble, but the impurities are at least partially soluble. Good starting points include hexanes or a mixture of ether and hexanes.
-
-
Avoid Excessive Heat: During solvent removal, avoid high temperatures as this can promote decomposition of the sulfonyl chloride.[3]
Issue 2: Presence of a More Polar Impurity by TLC Analysis
Question: My TLC analysis of the crude product shows a baseline or very polar spot in addition to my desired product spot. What is this impurity, and how can I remove it?
Answer: This highly polar impurity is almost certainly the corresponding sulfonic acid, 4-(2H-tetrazol-5-yl)benzenesulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[4][5] This is a common issue due to the moisture sensitivity of sulfonyl chlorides.
Troubleshooting and Purification Strategies:
-
Aqueous Washing: During the work-up, ensure thorough washing of the organic layer with cold brine. This can help remove some of the water-soluble sulfonic acid.
-
Recrystallization: If the product is a solid, recrystallization is an effective method for removing the more polar sulfonic acid.[4] The choice of solvent is critical. A solvent system where the sulfonyl chloride has good solubility at elevated temperatures but poor solubility at room temperature or below is ideal.
-
Solvent Screening: Test a range of solvents. Chlorinated solvents or aromatic hydrocarbons are often good starting points for dissolving sulfonyl chlorides. A non-polar co-solvent like heptane or hexane can then be added to induce crystallization.
-
-
Silica Gel Chromatography: While not always ideal for reactive compounds, flash chromatography can be used.
-
Solvent System: Use a non-polar mobile phase, such as a gradient of ethyl acetate in hexanes. The sulfonic acid will remain at the baseline, while the less polar sulfonyl chloride will elute.
-
Caution: The silica gel is acidic and can promote hydrolysis. It is crucial to run the column quickly and not let the product sit on the silica for an extended period. Using deactivated silica gel can also be beneficial.
-
Issue 3: Low Yield After Purification
Question: I am experiencing significant product loss during purification. What are the common causes, and how can I improve my yield?
Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the product during work-up or purification, and physical loss during transfers.
Root Causes and Solutions:
-
Product Degradation: The primary cause of degradation is hydrolysis of the sulfonyl chloride.[6]
-
Minimize Water Contact: Use anhydrous solvents and reagents during the synthesis and work-up. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperatures: Conduct the aqueous work-up and any extractions at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.
-
-
Mechanical Losses:
-
Recrystallization: Ensure the recrystallization solvent is fully saturated at high temperature and sufficiently cooled to maximize product precipitation. Avoid using an excessive amount of solvent.
-
Chromatography: If using column chromatography, ensure proper loading and elution to avoid broad bands and product loss in mixed fractions.
-
-
Incomplete Reaction: If the reaction to form the sulfonyl chloride is not complete, this will inherently lead to a lower yield of the desired product. Monitor the reaction progress by TLC or another suitable analytical technique to ensure it has gone to completion.
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of this compound, incorporating troubleshooting decision points.
Caption: Decision workflow for purification of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of pure this compound?
A1: Pure this compound is expected to be a solid.[7] Like other sulfonyl chlorides, it should be stored in a cool, dry place under an inert atmosphere to prevent decomposition. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid over time, especially at elevated temperatures.[2][3]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity of tetrazole compounds and separating them from starting materials and degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts of the protons and carbons in the tetrazole and benzene rings can confirm the identity of the compound.[8]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.[8]
Q3: Can I use distillation for purification?
A3: While some simple sulfonyl chlorides like benzenesulfonyl chloride can be purified by vacuum distillation[9], this is generally not recommended for more complex, functionalized molecules like this compound. The required high temperatures could lead to significant decomposition of both the sulfonyl chloride and the tetrazole ring.
Q4: What safety precautions should I take when handling this compound?
A4: this compound is classified as an irritant.[10] Due to its reactivity, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Hydrolysis Byproducts: Be aware that hydrolysis will produce hydrochloric acid, which is corrosive.
-
Disposal: Dispose of waste according to your institution's safety guidelines for reactive and corrosive materials.
Q5: Are there alternative purification methods to consider?
A5: For particularly challenging purifications, the following can be considered:
-
Preparative HPLC: This can provide very high purity material, although it is often not practical for large quantities.
-
Derivatization: In some cases, it may be easier to purify a more stable derivative. For example, the sulfonyl chloride could be converted to a sulfonamide, which is typically much more stable and easier to purify by recrystallization or chromatography. The sulfonamide could then potentially be used in the next synthetic step, or in some cases, converted back to the sulfonyl chloride, although this is less common.
III. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Retrieved from BenchChem website.
-
BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides. Retrieved from BenchChem website.
-
PubMed. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 40(24), 4785-4793. --INVALID-LINK--
-
Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837-1840.
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
ACS Omega. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9403-9410. --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Tetrazoles: Synthesis and Biological Activity. Retrieved from ResearchGate website.
-
ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(18), 20130–20138. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Manchester Organics. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Moldb. (n.d.). 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). Benzenesulfonyl chloride, 4-amino-2-chloro-5-(2H-tetrazol-5-yl)-. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
ACS Publications. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(4), 549-552. --INVALID-LINK--
-
Canadian Journal of Chemistry. (1981). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 59(11), 1598-1603.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 4-(2H-Tetrazol-5-il)bencenosulfonil cloruro. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulphonyl chloride. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from ResearchGate website.
-
International Journal of Research in Pharmacy and Chemistry. (2016). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry, 6(3), 475-484.
-
Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 924964-20-5: 4-(2H-Tetrazol-5-il)bencenosulfonil cloru… [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 924964-20-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Synthesis of Sulfonyl Chlorides
Welcome to the Technical Support Center for sulfonyl chloride synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides as key intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during these syntheses. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, ensure the integrity of your products, and troubleshoot effectively.
I. Frequently Asked Questions (FAQs) at a Glance
| Question ID | Issue | Brief Answer |
| FAQ-01 | My reaction yields are consistently low. What are the first things to check? | Verify the purity and dryness of your starting materials and solvents. Ensure your reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. |
| FAQ-02 | I'm observing a significant amount of the corresponding sulfonic acid in my final product. How can I prevent this? | This is a classic hydrolysis problem. Prevention is key: use dry reagents and solvents, and perform the reaction under an inert atmosphere. For workup, consider quenching the reaction at low temperatures.[1] |
| FAQ-03 | My NMR shows unexpected signals, possibly a symmetrical anhydride. What causes this? | Sulfonic anhydride formation can occur through the reaction of the sulfonyl chloride with sulfonic acid (formed from hydrolysis) or via self-condensation under certain conditions. |
| FAQ-04 | When using chlorosulfonic acid on my substituted aromatic compound, I'm getting a mixture of isomers. How can I control the regioselectivity? | The regioselectivity of chlorosulfonation is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups direct ortho- and para-, while electron-withdrawing groups direct meta-.[2][3] |
| FAQ-05 | I'm attempting a Sandmeyer reaction to get my sulfonyl chloride, but I'm isolating a lot of chloroarene and disulfide byproducts. What's going wrong? | These are common side products in Sandmeyer reactions for sulfonyl chloride synthesis.[4][5][6][7] Optimizing the reaction temperature and the rate of addition of the diazonium salt solution can help minimize these. |
II. Troubleshooting Guides: From Problem to Solution
Guide 1: The Persistent Problem of Hydrolysis
Problem: Your final product is contaminated with the corresponding sulfonic acid, or your yields are significantly reduced after aqueous workup.
Underlying Cause: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, leading to the formation of the unreactive sulfonic acid.[8] This can occur with trace moisture during the reaction or during the quenching and extraction phases. The mechanism for arenesulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2-like).[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis in sulfonyl chloride synthesis.
Detailed Protocols & Explanations:
-
Protocol for Anhydrous Reaction Conditions:
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for chlorinated solvents).
-
Reagents: Use freshly opened bottles of reagents or purify/dry them prior to use. Liquid reagents can be distilled, and solids can be dried under vacuum.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
-
Causality behind Low-Temperature Quenching: The rate of hydrolysis, like most chemical reactions, is temperature-dependent. By pouring the reaction mixture onto ice, the temperature is rapidly decreased, significantly slowing the rate of hydrolysis of the sulfonyl chloride while decomposing excess reactive chlorinating agents.[1]
-
Leveraging Solubility: For many aryl sulfonyl chlorides that are solids and have low solubility in water, precipitating the product from an aqueous quench can be an effective purification method. The solid product is kinetically protected from hydrolysis once it has precipitated.[1][5]
Guide 2: Unwanted Sulfonic Anhydride Formation
Problem: You observe a byproduct with a characteristic S-O-S bond, identified as a sulfonic anhydride by techniques like mass spectrometry or IR spectroscopy.
Underlying Cause: Sulfonic anhydrides can form via two primary pathways:
-
Reaction with Sulfonic Acid: If hydrolysis has occurred to form the sulfonic acid, it can react with the sulfonyl chloride product to form the anhydride.
-
Self-Condensation: Under certain conditions, particularly with dehydrating agents, two molecules of a sulfonic acid can condense to form the anhydride.[11]
Preventative Strategies:
| Strategy | Rationale | Implementation |
| Strict Anhydrous Conditions | Prevents the initial formation of sulfonic acid, the precursor for the anhydride byproduct. | Follow the protocol for anhydrous reaction conditions outlined in Guide 1. |
| Control of Stoichiometry | Using a large excess of the chlorinating agent can help to ensure all the sulfonic acid starting material is converted to the sulfonyl chloride. | Carefully measure your starting materials and chlorinating agent. A slight excess of the chlorinating agent is often used. |
| Temperature Control | Higher temperatures can sometimes promote side reactions, including anhydride formation. | Maintain the recommended temperature for your specific synthesis. Use an ice bath or other cooling methods to control exothermic reactions. |
Guide 3: Navigating Regioselectivity in Aromatic Chlorosulfonation
Problem: The chlorosulfonation of your substituted aromatic starting material results in a difficult-to-separate mixture of ortho-, meta-, and para-isomers.
Underlying Cause: Chlorosulfonation of aromatic compounds is an electrophilic aromatic substitution reaction. The incoming electrophile, believed to be SO₂Cl⁺, is directed to specific positions on the ring by the existing substituent.[12]
-
Ortho-, Para-Directing Groups (Activating): These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate (arenium ion) when the electrophile adds to the ortho or para positions. Examples include: -O-Alkyl, -OH, -NH₂, -Alkyl.[3][13][14]
-
Meta-Directing Groups (Deactivating): These groups withdraw electron density from the aromatic ring, making the meta position the least deactivated and therefore the preferred site of attack. Examples include: -NO₂, -CN, -C(O)R, -SO₃H.[2][3][14]
Logical Relationship Diagram:
Caption: Influence of substituent on regioselectivity in aromatic chlorosulfonation.
Strategic Considerations:
-
Protecting Groups: If a functional group directs to an undesired position or is sensitive to the reaction conditions (e.g., an amino group), it may need to be protected. For instance, an amino group can be acylated to an amide, which is still an ortho-, para-director but is less activating and more stable.[15]
-
Reaction Conditions: In some cases, adjusting the reaction temperature or the choice of sulfonating agent can influence the isomer ratio, although the electronic directing effect of the substituent is the dominant factor.
III. Experimental Protocol: Synthesis of an Aryl Sulfonyl Chloride
This protocol provides a general method for the synthesis of an aryl sulfonyl chloride from the corresponding sulfonic acid sodium salt, a common and often commercially available starting material.
Objective: To synthesize 4-toluenesulfonyl chloride from sodium p-toluenesulfonate.
Materials:
-
Sodium p-toluenesulfonate (1 eq)
-
Phosphorus pentachloride (PCl₅) (1.1 eq)
-
Dichloromethane (anhydrous)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride).
-
Reaction Mixture: To the flask, add sodium p-toluenesulfonate and anhydrous dichloromethane. Stir to form a slurry.
-
Addition of PCl₅: Carefully add phosphorus pentachloride in portions to the stirred slurry. The reaction may be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Cooling and Quenching: Cool the reaction mixture to room temperature, then slowly pour it into a beaker containing ice water with vigorous stirring. Caution: This will quench the excess PCl₅ and generate HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization (e.g., from hexanes) or distillation under reduced pressure.
Self-Validation:
-
The formation of a precipitate (NaCl) during the reaction is an indicator of progress.
-
The final product should be a white solid (for 4-toluenesulfonyl chloride) with a sharp melting point.
-
Characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should confirm the structure and purity.
IV. References
-
BenchChem. (2025). avoiding impurities in the synthesis of sulfonyl chlorides. --INVALID-LINK--
-
King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(2), 568-574.
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2383-2389.
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from --INVALID-LINK--
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 733-738.
-
WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. --INVALID-LINK--
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. --INVALID-LINK--
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239.
-
Antoniia, S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24.
-
Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 579-584.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. --INVALID-LINK--
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955.
-
Wakasugi, K., & Tanabe, Y. (2001). Process for producing acid anhydride. EP1413572B1.
-
ChemistryViews. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics. --INVALID-LINK--
-
Clarke, H. T., Babcock, G. S., & Murray, T. F. (1928). Benzenesulfonyl chloride. Organic Syntheses, 8, 26.
-
Savych, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft. --INVALID-LINK--
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. --INVALID-LINK--
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. --INVALID-LINK--
-
Chemcess. (n.d.). Chlorosulfuric Acid: Properties, Reactions, Production And Uses. --INVALID-LINK--
-
Angene. (2025, October 11). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. --INVALID-LINK--
-
ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. --INVALID-LINK--
-
Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. --INVALID-LINK--
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955.
-
DuPont. (n.d.). Chlorosulfonic Acid. --INVALID-LINK--
-
ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. --INVALID-LINK--
-
Chinese Chemical Letters. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. --INVALID-LINK--
-
NOAA. (n.d.). CHLOROSULFONIC ACID. CAMEO Chemicals. --INVALID-LINK--
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-213.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. --INVALID-LINK--
-
Antoniia, S., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24.
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. --INVALID-LINK--
-
Field, L. (1952). Aromatic Sulfonic Acid Anhydrides. Journal of the American Chemical Society, 74(2), 394-398.
-
Google Patents. (n.d.). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. --INVALID-LINK--
-
ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl.... --INVALID-LINK--
-
ResearchGate. (n.d.). Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. --INVALID-LINK--
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. --INVALID-LINK--
-
LibreTexts Chemistry. (2020, May 30). 22.5: Acid Anhydride Chemistry. --INVALID-LINK--
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941–2945.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. chemcess.com [chemcess.com]
Technical Support Center: Hydrolysis of 4-(2H-tetrazol-5-yl)benzenesulfonyl Chloride
Welcome to the technical support center for the hydrolysis of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific chemical transformation. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction with confidence and scientific rigor.
Introduction to the Hydrolysis Reaction
The hydrolysis of this compound is a crucial step in the synthesis of various compounds of pharmaceutical interest. The reaction involves the conversion of the sulfonyl chloride moiety to a sulfonic acid, yielding 4-(2H-tetrazol-5-yl)benzenesulfonic acid. While seemingly straightforward, the bifunctional nature of the starting material, possessing both a reactive sulfonyl chloride and an acidic tetrazole ring, presents unique challenges. This guide will address these challenges head-on, providing practical, field-tested advice.
The overall transformation is as follows:
Caption: General scheme for the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of an aromatic sulfonyl chloride?
A1: The hydrolysis of aromatic sulfonyl chlorides, such as this compound, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[1] In neutral or alkaline conditions, a water molecule or a hydroxide ion, respectively, acts as the nucleophile, attacking the electrophilic sulfur center. This leads to the formation of a transient pentacoordinate intermediate, followed by the departure of the chloride leaving group. The presence of electron-withdrawing groups on the aromatic ring can influence the reaction rate.
Q2: How stable is the tetrazole ring under the conditions required for sulfonyl chloride hydrolysis?
A2: The tetrazole ring is generally considered to be chemically and thermally stable.[2][3] It is notably stable in acidic media, which is relevant as the hydrolysis of the sulfonyl chloride will generate hydrochloric acid (HCl). This inherent stability is one of the reasons for its widespread use as a bioisostere for carboxylic acids in medicinal chemistry.[2][3] While extreme conditions should be avoided, under typical aqueous hydrolysis conditions for a sulfonyl chloride, the tetrazole ring is expected to remain intact.
Q3: What are the expected pKa values for the tetrazole proton and the resulting sulfonic acid?
A3: 5-Substituted-1H-tetrazoles typically have pKa values comparable to carboxylic acids, generally in the range of 4-5. This acidity is a key feature of the tetrazole moiety.[2] Sulfonic acids are strong acids, with pKa values generally less than 0. The significant difference in acidity between the tetrazole proton and the sulfonic acid proton is an important consideration for reaction workup and purification.
Q4: Can I use a base to accelerate the hydrolysis? What are the potential complications?
A4: Yes, a base such as sodium hydroxide can accelerate the rate of hydrolysis by providing the more nucleophilic hydroxide ion. However, this approach requires careful consideration. The use of a strong base will deprotonate the tetrazole ring, forming a salt. This may affect the solubility of the starting material and the product. Furthermore, excess base will need to be neutralized during the workup, potentially complicating the isolation of the final product. For many applications, hydrolysis in neutral water or a buffered system is sufficient and offers a cleaner reaction profile.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the hydrolysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient reaction time or temperature. 2. Poor solubility of the starting material in the reaction medium. 3. Deactivation of the sulfonyl chloride by trace impurities. | 1. Optimize reaction conditions: Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C). 2. Improve solubility: Add a co-solvent such as acetone or THF to the aqueous reaction mixture to improve the solubility of the starting material. Use with caution, as this can sometimes complicate workup. 3. Ensure starting material purity: Use freshly purified this compound. |
| Formation of a Gummy or Oily Precipitate | 1. The starting material or product is "oiling out" of the solution. 2. Partial hydrolysis leading to a mixture of starting material and product. | 1. Adjust solvent system: Increase the amount of co-solvent or switch to a different co-solvent system. Vigorous stirring can also help to maintain a fine suspension. 2. Ensure complete reaction: Allow the reaction to proceed to completion as monitored by an appropriate analytical technique before attempting to isolate the product. |
| Difficult Product Isolation / Purification | 1. High water solubility of the sulfonic acid product. 2. Contamination with inorganic salts from workup. | 1. Evaporation and trituration: After the reaction is complete, if a co-solvent was used, remove it under reduced pressure. The aqueous solution can then be lyophilized or carefully evaporated to dryness. The resulting solid can be triturated with a non-polar organic solvent like hexane or diethyl ether to remove any organic-soluble impurities. 2. Ion-exchange chromatography: For high purity, consider using a strongly acidic cation exchange resin to remove any metal cations introduced during the workup. |
| Unexpected Side Products Observed by LC-MS | 1. Dimerization or polymerization, although less common for hydrolysis. 2. Reaction with the tetrazole ring under harsh conditions (unlikely under standard hydrolysis). | 1. Use milder conditions: Avoid excessively high temperatures or prolonged reaction times. 2. Confirm tetrazole stability: If you suspect side reactions involving the tetrazole, obtain NMR and MS data of the byproduct to elucidate its structure. In most cases, the tetrazole ring should be stable. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting incomplete hydrolysis reactions.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of this compound
This protocol provides a general method for the hydrolysis. Researchers should optimize conditions based on their specific experimental setup and desired product purity.
Materials:
-
This compound
-
Deionized water
-
Acetone (optional, as a co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (optional)
-
TLC plates or HPLC for reaction monitoring
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add deionized water (approximately 10-20 volumes relative to the starting material). If solubility is an issue, a mixture of water and acetone (e.g., 1:1 or 2:1 v/v) can be used.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by TLC or HPLC. If the reaction is slow, it can be gently heated to 40-50 °C. The reaction is typically complete within 4-24 hours.
-
Workup and Isolation:
-
If a co-solvent was used, remove it under reduced pressure.
-
The remaining aqueous solution can be filtered to remove any insoluble impurities.
-
The water can be removed by lyophilization (freeze-drying) or by careful evaporation under reduced pressure to yield the crude 4-(2H-tetrazol-5-yl)benzenesulfonic acid.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by trituration with a non-polar organic solvent to remove non-polar impurities.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
Developing solvent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and acetic acid)
-
UV lamp (254 nm)
Procedure:
-
Spotting: On a TLC plate, spot a small amount of the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Develop the TLC plate in a chamber with the chosen solvent system.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp. The starting sulfonyl chloride will be less polar than the resulting sulfonic acid. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.
Data Interpretation
Expected Spectroscopic Changes:
| Technique | This compound (Starting Material) | 4-(2H-tetrazol-5-yl)benzenesulfonic Acid (Product) |
| FT-IR | Characteristic strong S=O stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹. Presence of a C-S stretching band. | Broad O-H stretching band from the sulfonic acid and water of hydration. S=O stretching bands will still be present. |
| ¹H NMR | Aromatic protons will appear as a set of doublets in the aromatic region. The tetrazole N-H proton may be a broad singlet, often exchanging with residual water in the solvent. | The aromatic proton signals will likely shift slightly due to the change in the electronic nature of the sulfonyl group. The sulfonic acid proton is typically not observed in protic solvents due to rapid exchange. |
| ¹³C NMR | Aromatic carbon signals will be present. The carbon attached to the sulfur atom will have a characteristic chemical shift. | The chemical shifts of the aromatic carbons, particularly the one attached to the sulfur, will change upon hydrolysis. |
Note: The exact peak positions will depend on the solvent used for analysis.
References
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. As a cornerstone of medicinal chemistry and drug development, the sulfonamide functional group is integral to a vast number of therapeutic agents.[1][2] However, its synthesis, while classic, is fraught with challenges that can impact yield, purity, and scalability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide formation. We will move beyond simple protocols to explore the causality behind experimental choices, providing you with the framework to troubleshoot and optimize your reactions effectively.
The most common route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3] While seemingly straightforward, the success of this reaction hinges on a delicate balance of reagent stability, nucleophilicity, reaction kinetics, and potential side reactions.
Section 1: Frequently Asked Questions (First-Line Troubleshooting)
This section addresses the most common initial hurdles encountered during sulfonamide synthesis.
Q1: My reaction yield is very low or zero. What are the first things I should check?
When a reaction fails, a systematic check of the fundamentals is the most efficient path to a solution. Low yields are often traced back to reagent quality or suboptimal reaction conditions.[4][5]
Your Initial Verification Checklist:
-
Reagent Integrity:
-
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the unreactive corresponding sulfonic acid.[4][6] Always use a fresh bottle or a recently purified reagent. A simple quality check is to carefully quench a small sample in methanol; if it fizzes (releases HCl gas), it is likely still active.
-
Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂ to form inactive carbamates.[4]
-
Solvent: Use anhydrous (dry) solvents. The presence of even trace amounts of water can significantly hydrolyze your sulfonyl chloride.[4]
-
Base: If using a tertiary amine base like triethylamine (TEA) or pyridine, confirm it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1–1.5 equivalents) to scavenge the generated HCl.[4][7]
-
Temperature: Most reactions are initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[4] If the reaction is sluggish due to a poorly nucleophilic amine, gentle heating may be required, but this can also promote side reactions.
-
Atmosphere: Always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect moisture-sensitive reagents.[4]
-
Caption: A troubleshooting workflow for diagnosing low yields.
Q2: How do I select the right base and solvent?
The choice of base and solvent is critical as they work in concert to facilitate the reaction.[5]
-
The Role of the Base: The base serves two primary functions: it neutralizes the HCl generated during the reaction, and it can act as a nucleophilic catalyst.[7]
-
Pyridine: Often a good choice as it can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. However, it can be difficult to remove during workup due to its high boiling point.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. They are excellent acid scavengers but do not form reactive intermediates. They are generally easier to remove during workup than pyridine.
-
Excess Amine: If the starting amine is inexpensive and readily available, it can be used in excess (2-3 equivalents) to act as both the reactant and the base.[7]
-
-
The Role of the Solvent: The solvent must dissolve the reactants and should be inert to the highly electrophilic sulfonyl chloride.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are common choices. DCM is often preferred for its inertness and ease of removal.
-
Aqueous Media: Interestingly, for certain hydrophobic amines, reactions in aqueous sodium hydroxide can lead to unexpectedly high yields, as the amine and sulfonyl chloride may aggregate, accelerating the reaction relative to the competing hydrolysis.[8][9]
-
| Base | pKaH (approx.) | Key Considerations |
| Pyridine | 5.2 | Nucleophilic catalyst; can be difficult to remove. |
| Triethylamine (TEA) | 10.8 | Non-nucleophilic acid scavenger; easier to remove. |
| DIPEA (Hünig's base) | 10.7 | Highly hindered, non-nucleophilic; good for sensitive substrates. |
| Excess Amine | Varies | Acts as both reactant and base; only for inexpensive amines. |
| Solvent | Properties | Notes |
| Dichloromethane (DCM) | Aprotic, non-polar | Excellent general-purpose solvent, inert. |
| Tetrahydrofuran (THF) | Aprotic, polar | Good solvating power, must be dry. |
| Acetonitrile (ACN) | Aprotic, polar | Can be used, but ensure it is anhydrous. |
| Choline Chloride-based DES | Green Solvent | Sustainable option, yields can be high at ambient temp.[10] |
Q3: I see multiple spots on my TLC plate. What are the most common side products?
The appearance of multiple spots indicates competing reactions are occurring. Identifying them is key to suppression.
-
Unreacted Starting Materials: The amine and the sulfonic acid (from hydrolysis of the sulfonyl chloride) are the most common.
-
Bis-sulfonylation: With primary amines (R-NH₂), a common side product is the bis-sulfonylated species (R-N(SO₂R')₂). This occurs when the newly formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.
-
Solution: Use slow, controlled addition of the sulfonyl chloride to the amine solution (inverse addition) to maintain a low concentration of the electrophile.[5]
-
-
Sulfonamide from the Base: If a nucleophilic base like pyridine is used, it can sometimes react to form a sulfonamide byproduct, though this is less common.
-
Sulfene Intermediates: For alkanesulfonyl chlorides with an α-hydrogen, strong bases can promote an elimination reaction to form a highly reactive "sulfene" intermediate (R=SO₂). This can lead to a mixture of products.[11][12]
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Moisture-Sensitive Sulfonyl Chlorides
Welcome to the Technical Support Center for sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive yet versatile reagents. My aim is to provide you with not just procedural steps, but the underlying scientific principles to empower you to handle, store, and troubleshoot reactions involving sulfonyl chlorides with confidence and safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding sulfonyl chlorides.
Q1: Why are sulfonyl chlorides so sensitive to moisture?
A1: Sulfonyl chlorides possess a highly electrophilic sulfur atom, making them susceptible to nucleophilic attack. Water, although a weak nucleophile, readily reacts with sulfonyl chlorides in a process called hydrolysis.[1][2] This reaction is often exothermic and results in the formation of the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This degradation not only consumes your reagent but can also compromise your reaction by introducing acidic byproducts.
Q2: What are the visible signs that my sulfonyl chloride has degraded?
A2: A pure sulfonyl chloride is typically a colorless to pale yellow liquid or a white crystalline solid.[3] Signs of degradation due to moisture exposure or decomposition include:
-
A change in color: Older samples may appear more yellowish due to the formation of sulfur dioxide and chlorine.[3]
-
Fuming in air: The HCl gas produced from hydrolysis can appear as white fumes upon contact with atmospheric moisture.[5]
-
Presence of a solid precipitate: The corresponding sulfonic acid is often a solid and may precipitate out of the liquid sulfonyl chloride.
-
A pungent, acidic odor: You may notice the sharp smell of HCl in addition to the characteristic pungent odor of the sulfonyl chloride itself.[3]
Q3: What are the ideal storage conditions for sulfonyl chlorides?
A3: Proper storage is critical to maintain the integrity of sulfonyl chlorides. The key is to rigorously exclude moisture.[6][7]
-
Containers: Store in the original manufacturer's container, which is designed for this purpose. If you need to transfer the reagent, use a clean, dry, glass bottle with a PTFE-lined cap to ensure an airtight seal.[6]
-
Atmosphere: For long-term storage, it is best practice to store the container under an inert atmosphere, such as nitrogen or argon.[8]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] A temperature range of 15–25°C is generally recommended.[6]
-
Segregation: Keep sulfonyl chlorides segregated from incompatible materials, especially bases, alcohols, strong oxidizing agents, and, of course, water.[6][9]
| Parameter | Recommended Condition | Rationale |
| Container | Original container or glass bottle with PTFE-lined cap | Prevents moisture ingress and corrosion.[6] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Displaces air and moisture, preventing hydrolysis.[8] |
| Temperature | 15–25°C, cool and dry place | Minimizes decomposition and vapor pressure.[6] |
| Segregation | Away from bases, alcohols, and water | Prevents violent reactions and degradation.[9] |
Q4: Can I use solvents directly from the bottle for my reaction?
A4: It is strongly advised against. Most commercial solvents contain trace amounts of water that can be detrimental to your reaction. Always use anhydrous (dry) solvents when working with sulfonyl chlorides. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina) and stored over molecular sieves.
Section 2: Troubleshooting Guides
This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.
Scenario 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Q: I've run my reaction between an amine/alcohol and a sulfonyl chloride, but my TLC/LC-MS analysis shows mostly unreacted starting material and some baseline impurities. What went wrong?
A: This is a classic issue that almost always points back to reagent deactivation or suboptimal reaction conditions. Let's break down the diagnostic process.
Step-by-Step Troubleshooting:
-
Assess the Reagent's Quality: Before anything else, verify the integrity of your sulfonyl chloride. Did you observe any of the signs of degradation mentioned in the FAQs (fuming, discoloration)? If you suspect hydrolysis, the sulfonic acid byproduct may be present.[10]
-
Scrutinize the Reaction Setup:
-
Glassware: Was all your glassware rigorously dried, either in an oven overnight or by flame-drying under vacuum?[11] Adsorbed moisture on glass surfaces is a common culprit.[12]
-
Solvents & Reagents: Were your solvent and amine/alcohol base (e.g., triethylamine, pyridine) anhydrous? Bases are often hygroscopic and can introduce water.
-
Inert Atmosphere: Did you perform the reaction under an inert atmosphere of nitrogen or argon?[10] This is crucial to prevent atmospheric moisture from entering the reaction.[13]
-
-
Check the Order of Addition: For reactions with amines, it's often beneficial to add the amine to the reaction vessel first, followed by the sulfonyl chloride.[1] This allows the more nucleophilic amine to react preferentially over any trace water that might be present.
-
Temperature Control: Was the reaction maintained at the appropriate temperature? While many sulfonamide formations are run at 0°C to room temperature, some less reactive starting materials may require gentle heating. Conversely, adding the sulfonyl chloride too quickly without cooling can lead to side reactions.
Scenario 2: Formation of an Insoluble White Precipitate During Workup
Q: After quenching my reaction and proceeding with an aqueous workup, a significant amount of an insoluble white solid crashed out, leading to poor recovery of my product. What is this solid?
A: The most likely identity of this precipitate is the sulfonic acid, the hydrolysis product of your starting sulfonyl chloride.[10] This indicates that a significant portion of your reagent degraded, likely during the reaction or workup.
Causality and Prevention:
-
Cause: The sulfonyl chloride reacted with water instead of your desired nucleophile. This can happen if the reaction conditions were not sufficiently anhydrous or if the quench and workup were not performed correctly.
-
Prevention:
-
Anhydrous Conditions: Re-evaluate and ensure all aspects of your reaction setup are scrupulously dry as detailed in Scenario 1.
-
Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold water or a buffer solution.[10] This dissipates the heat from the exothermic hydrolysis of any remaining sulfonyl chloride and minimizes product degradation.
-
-
Purification Strategy: If you have already formed the sulfonic acid, it can often be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer.
Scenario 3: My Primary Amine is Forming a Di-Sulfonylated Byproduct
Q: I'm reacting a primary amine with a sulfonyl chloride and I'm seeing a significant amount of a di-sulfonated byproduct. How can I favor the mono-sulfonated product?
A: The formation of a di-sulfonamide is a common side reaction with primary amines.[14] The initially formed sulfonamide still has an acidic N-H proton. In the presence of a base, this can be deprotonated, and the resulting anion can react with a second molecule of the sulfonyl chloride.
Strategies to Promote Mono-Sulfonylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.[14]
-
Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base.[14] This prevents localized high concentrations of the sulfonyl chloride and allows the more reactive primary amine to react first.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -20°C) can help to control the reaction rate and improve selectivity.[14]
-
Protecting Groups: If the above methods are not successful, consider using a protecting group strategy for the amine.[14]
Section 3: Experimental Protocol
General Procedure for the Synthesis of a Sulfonamide
This protocol provides a framework for a typical sulfonylation reaction. Remember to always consult the literature for conditions specific to your substrates.
Materials:
-
Round-bottom flask, oven-dried
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles, oven-dried
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Primary or secondary amine
-
Anhydrous triethylamine or pyridine
-
Sulfonyl chloride
Procedure:
-
Setup: Assemble the dry round-bottom flask with a stir bar and septum. Purge the flask with inert gas for 5-10 minutes.[13]
-
Reagent Addition: In the flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Using a dry syringe, slowly add the sulfonyl chloride (1.05 eq.) to the stirred reaction mixture over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Section 4: Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for diagnosing a failed sulfonylation reaction.
Caption: Troubleshooting workflow for low-yield sulfonyl chloride reactions.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Decomposition Pathways of Heteroaromatic Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and decomposition of heteroaromatic sulfonyl chlorides. These reagents are pivotal in drug discovery and development, yet their inherent instability can often lead to perplexing experimental outcomes. This resource is structured in a practical question-and-answer format to directly address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My reaction with a heteroaromatic sulfonyl chloride is giving low yields and multiple unidentified byproducts. What are the likely decomposition pathways at play?
A1: Heteroaromatic sulfonyl chlorides are susceptible to several decomposition pathways, the prevalence of which is highly dependent on the structure of the heterocycle and the reaction conditions.[1][2] The primary pathways include:
-
SO₂ Extrusion: This is particularly characteristic of α- and γ-isomeric pyridines and most diazine derivatives.[1][2] The sulfonyl chloride group decomposes to release sulfur dioxide, leading to the formation of the corresponding chloroheteroarene.[3] This can be accelerated by elevated temperatures.
-
Hydrolysis: Trace amounts of water can readily hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. This is a common pathway for β-isomeric pyridines and some azoles.[1][2] The presence of acid or base can catalyze this process.
-
Complex Decomposition: For certain heterocyclic systems like furan, isoxazole, and some isothiazole derivatives, the inherent instability of the ring in the presence of the electrophilic sulfonyl chloride group or acidic byproducts can lead to complex degradation into a mixture of unidentifiable products.[1][2]
-
Reactions at Other Functional Groups: If the heteroaromatic ring possesses other reactive functionalities, such as activated halogens or nitro groups, side reactions like nucleophilic aromatic substitution (SNAr) can occur.[1]
Q2: I've noticed that the stability of my heteroaromatic sulfonyl chloride varies greatly depending on the position of the sulfonyl chloride group on the ring. Can you explain this?
A2: You've made a crucial observation. The position of the sulfonyl chloride group on the heteroaromatic ring dramatically influences its stability. A comprehensive study on over 200 heteroaromatic sulfonyl halides established clear stability trends.[1][2]
For six-membered heterocycles like pyridine, the stability generally follows the order: β-isomer > α-isomer > γ-isomer . For instance, pyridine-3-sulfonyl chloride is relatively stable, while pyridine-2-sulfonyl chloride is less so, and pyridine-4-sulfonyl chloride is often too unstable to be isolated.[1]
For five-membered heterocycles , the stability is also variable. For example, in thiophene-derived sulfonyl chlorides, 3-substituted derivatives tend to be less stable than their 2-isomeric counterparts.[4] Generally, five-membered heteroaromatic sulfonyl halides are less stable than their six-membered counterparts.[1]
Q3: Should I use a heteroaromatic sulfonyl chloride or a sulfonyl fluoride for my reaction? What are the trade-offs?
A3: This is a critical decision that balances reactivity and stability.
-
Sulfonyl Chlorides: Are more reactive electrophiles, which can be advantageous for reactions with weakly nucleophilic substrates. However, this higher reactivity comes at the cost of lower stability.[5] Many heteroaromatic sulfonyl chlorides are prone to decomposition and may need to be synthesized and used immediately without storage.[1]
-
Sulfonyl Fluorides: Are significantly more stable and resistant to hydrolysis and thermal decomposition.[5] This makes them easier to handle, purify, and store.[3] The trade-off is their lower reactivity compared to sulfonyl chlorides.[1][6]
Guideline: For unstable systems, such as pyridine-4-sulfonyl chlorides and most diazine-derived sulfonyl chlorides, using the corresponding sulfonyl fluoride is highly recommended.[1][6] For more stable systems like pyridine-3-sulfonyl chlorides and many five-membered heterocyclic counterparts, the sulfonyl chloride is often stable enough for typical synthetic transformations.[1]
Q4: I suspect my stored heteroaromatic sulfonyl chloride has decomposed. How can I assess its purity?
A4: A multi-faceted analytical approach is essential for accurately determining the purity of sulfonyl chlorides.[7]
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation and can reveal the presence of decomposition products.[7] Use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ to prevent reaction with the solvent.[7]
-
IR Spectroscopy: A quick method to identify the sulfonyl chloride functional group through its characteristic strong absorption bands for S=O and S-Cl stretching.[7]
-
HPLC: A versatile technique for purity assessment, especially for non-volatile or thermally labile sulfonyl chlorides.[7][8]
-
GC-MS: Suitable for volatile and thermally stable sulfonyl chlorides. Careful optimization of the injector temperature is crucial to prevent on-column degradation.[7]
-
Titrimetry: A cost-effective method to determine the total sulfonyl chloride content by reacting it with a nucleophile and then titrating a product or the excess reagent.[7]
Troubleshooting Guides
Issue 1: Rapid Decomposition Observed During Aqueous Workup
Problem: You observe significant product loss and the formation of an oily, yellow substance after an aqueous workup of a reaction involving a heteroaromatic sulfonyl chloride.[9]
Root Cause: The primary cause is likely the hydrolysis of the unreacted sulfonyl chloride and potentially other sensitive intermediates to the corresponding sulfonic acid. Sulfonic acids can be oily and difficult to remove.
Troubleshooting Steps:
-
Minimize Contact Time with Water: Perform the aqueous quench and extractions as quickly as possible.
-
Use Cold Solutions: Use ice-cold water or brine for the workup to slow down the rate of hydrolysis.
-
Optimize pH: A wash with a saturated solution of sodium bicarbonate can help remove acidic byproducts like sulfonic acids.[10]
-
Solvent Choice: Performing the workup with solvents like diethyl ether or ethyl acetate can facilitate complete hydrolysis of any remaining reactive species, which can then be removed by a basic wash.[9]
-
Inert Atmosphere: If oxidative degradation is suspected, especially with electron-rich heterocycles, perform the workup under an inert atmosphere (e.g., nitrogen or argon).[10]
Issue 2: Inconsistent Reaction Yields and Purity with a Stored Heteroaromatic Sulfonyl Chloride
Problem: You are using a commercially available or previously synthesized heteroaromatic sulfonyl chloride, and your reaction outcomes are not reproducible.
Root Cause: The reagent has likely degraded upon storage. The stability of these compounds can vary significantly, from being stable for months at 4°C to decomposing completely within hours at room temperature.[1]
Troubleshooting Protocol:
-
Re-analyze the Starting Material: Before each use, verify the purity of the sulfonyl chloride using a quick analytical method like ¹H NMR or TLC.
-
Aliquot and Store Properly: If you have a larger batch, aliquot it into smaller, single-use vials and store them under an inert atmosphere at a low temperature (e.g., -20°C). This minimizes exposure to moisture and air from repeated openings of the main container.
-
Consider In Situ Generation: For notoriously unstable sulfonyl chlorides, consider synthetic routes that generate and use the reagent in situ without isolation.[11][12]
-
Switch to Sulfonyl Fluoride: If instability remains a persistent issue, using the more stable sulfonyl fluoride analogue is a reliable alternative.[1][6]
Issue 3: Formation of Chloroheteroarene as a Major Byproduct
Problem: Your primary reaction product is contaminated with a significant amount of the corresponding chloroheteroarene.
Root Cause: This is a classic sign of SO₂ extrusion, a common decomposition pathway for many heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the α- or γ-position of a pyridine or diazine ring.[1][2] This process can be thermally induced.
Mitigation Strategies:
-
Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For some sensitive substrates, reactions at temperatures as low as -30 to -25°C have been shown to prevent decomposition.[3]
-
Control Stoichiometry: In some preparations, excess chlorinating agent can promote decomposition.[3] Careful control of stoichiometry is crucial.
-
Rapid Subsequent Reaction: If the sulfonyl chloride is an intermediate, ensure the subsequent nucleophile is added promptly to trap it before it has a chance to decompose.
-
Alternative Synthetic Routes: Explore synthetic methods that bypass the isolation of the unstable sulfonyl chloride. For example, the oxidation of heteroaryl thiols at low temperatures with immediate trapping of the intermediate sulfonyl chloride can be effective.[3]
Visualizing Decomposition Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key decomposition pathways and a general workflow for troubleshooting reactions involving these sensitive reagents.
Caption: Major decomposition pathways of heteroaromatic sulfonyl chlorides.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of Crude Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the purification of crude sulfonyl chloride products. As reactive intermediates, the purity of sulfonyl chlorides is paramount for the success of subsequent synthetic steps. This document is structured to address common challenges and explain the chemical principles behind each purification strategy.
Section 1: Understanding the Impurities
A successful purification strategy begins with understanding the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic method used to prepare the sulfonyl chloride.
Frequently Asked Questions: Impurity Identification
Q1: What are the most common impurities I should expect in my crude sulfonyl chloride product?
A1: The most prevalent impurities are typically the corresponding sulfonic acid and unreacted starting materials.[1] Sulfonic acids form primarily through the hydrolysis of the sulfonyl chloride product by trace amounts of water during the reaction or workup.[1][2] Other common impurities depend on the synthetic route, as detailed in the table below.
| Synthetic Method | Common Starting Material(s) | Likely Impurities | Rationale for Formation |
| Chlorosulfonation | Arene + Chlorosulfonic Acid | Diphenyl sulfone, residual chlorosulfonic acid | Diphenyl sulfone is a common byproduct if the arene is added to the acid or if an insufficient excess of acid is used.[3] |
| Chlorination | Sulfonic Acid/Salt + Thionyl Chloride (SOCl₂) or PCl₅ | Unreacted sulfonic acid, residual chlorinating agent | Incomplete reaction or insufficient chlorinating agent leaves starting material.[1][3] |
| Oxidative Chlorination | Thiol or Disulfide | Disulfides, over-oxidation products, sulfonic acid | Incomplete oxidation can leave disulfide intermediates, while excessive oxidation or moisture can lead to sulfonic acids.[1][4] |
| Sandmeyer-type Reaction | Aryl Amine | Sandmeyer byproducts (e.g., chloroarene), sulfonic acid | Diazonium salt intermediates can undergo side reactions, and hydrolysis is always a competing pathway.[1][5] |
Q2: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?
A2: Discoloration often arises from impurities formed during reactions involving potent reagents like thionyl chloride or chlorosulfonic acid, which can generate colored byproducts.[1] For solid products, recrystallization is the most effective method. You may need to perform a "hot filtration" with activated charcoal during the recrystallization process to adsorb the colored impurities. For oils, vacuum distillation is the preferred method, as the colored impurities are often less volatile than the desired sulfonyl chloride.
Section 2: Troubleshooting Purification Workflows
This section addresses specific issues encountered during the purification process and provides actionable solutions grounded in chemical principles.
Purification Workflow Overview
Caption: General purification workflow for sulfonyl chlorides.
Frequently Asked Questions: Troubleshooting
Q3: I see a significant amount of sulfonic acid in my NMR spectrum after workup. How can I prevent this and remove it?
A3: This is a classic problem caused by hydrolysis.[6] The S-Cl bond is highly susceptible to nucleophilic attack by water.
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[7] Running the reaction under an inert atmosphere (N₂ or Ar) is crucial.[1]
-
Controlled Quenching: The most exothermic and hydrolysis-prone step is often the workup. Quenching the reaction by pouring it slowly onto a vigorously stirred mixture of ice and water is highly effective.[1][3] The low temperature minimizes the rate of hydrolysis, and for many aryl sulfonyl chlorides, the product's low water solubility causes it to precipitate, protecting it from further reaction.[5]
-
-
Removal:
-
Aqueous Washing: If the sulfonyl chloride is a water-insoluble oil or solid, it can be dissolved in a non-polar organic solvent (like dichloromethane or diethyl ether) and washed with ice-cold water.[8] The more polar sulfonic acid will partition into the aqueous layer.
-
Base Wash: A subsequent wash with a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃) can neutralize and extract residual acidic impurities.[9] It is critical to use a weak base and low temperatures to avoid promoting hydrolysis of the desired product.
-
Q4: My yield is very low after vacuum distillation. What's happening?
A4: Low yield during distillation can be due to two main factors: decomposition or incomplete distillation.
-
Thermal Decomposition: Sulfonyl chlorides can be thermally labile. Distilling at the lowest possible pressure is key to lowering the boiling point and preventing decomposition.[3] Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints in your distillation apparatus are properly sealed and greased.[10]
-
Azeotropic Removal of Water: Before high-vacuum distillation, it's beneficial to remove any trace moisture. Adding a solvent like carbon tetrachloride (use with extreme caution in a fume hood) or toluene and distilling at a relatively low temperature can help remove water azeotropically.[3] This prevents the formation of sulfonic acid at high temperatures, which can catalyze further decomposition.[3]
Q5: My solid product won't crystallize from the crude oil. What should I do?
A5: Failure to crystallize is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.[2]
-
Trituration: Try dissolving the oil in a small amount of a solvent where the desired product has good solubility (e.g., dichloromethane). Then, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) while scratching the side of the flask with a glass rod. This process, known as trituration, can wash away soluble impurities and induce crystallization.[2]
-
Solvent Screening: If trituration fails, you may need to screen various solvent systems for recrystallization. A good starting point for many sulfonyl chlorides is a mixture like ethyl acetate/hexanes or ethanol/water.[2]
-
Flash Chromatography: If all else fails, purifying a small portion of the oil via flash column chromatography can provide a pure seed crystal, which can then be used to induce crystallization in the bulk of the material.[7]
Section 3: Standard Operating Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification by Vacuum Distillation (for Liquids)
This protocol is essential for purifying liquid or low-melting solid sulfonyl chlorides. The primary goal is to separate the product from non-volatile impurities (like sulfonic acids) and highly volatile impurities (like residual thionyl chloride).
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks.[10] Use a Claisen adapter to minimize bumping.[10] A stir bar is mandatory for even heating; boiling stones are ineffective under vacuum.[10]
-
Grease Joints: Lightly grease all ground-glass joints to ensure a tight seal. An improper seal is the most common reason for failing to achieve a low pressure.
-
Vacuum Trap: Connect the distillation apparatus to a cold trap (e.g., a Dewar flask with dry ice/acetone or liquid nitrogen) before the vacuum pump. This protects the pump from corrosive vapors like SOCl₂ or HCl.[11]
-
Initial Evacuation: Before heating, apply the vacuum to the system. This will remove highly volatile impurities (e.g., residual solvents or thionyl chloride).[10]
-
Heating: Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature at the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool before venting the apparatus to atmospheric pressure.[10] Venting a hot system can cause oxidation or an implosion.
Protocol 2: Purification by Recrystallization (for Solids)
Recrystallization is the gold-standard for purifying solid compounds. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.
-
Solvent Selection: Choose a solvent or solvent pair in which the crude sulfonyl chloride is sparingly soluble at room temperature but highly soluble when heated. Common systems include toluene, hexanes, or mixtures like ethyl acetate/hexanes.[2][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The product should not be heated while wet, as this can cause decomposition.[12]
Section 4: Purity Assessment
After purification, it is critical to assess the purity of the sulfonyl chloride. A multi-faceted analytical approach is often required.[13]
Troubleshooting Purity Analysis
Caption: Troubleshooting flowchart for purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural elucidation and purity assessment.[13] Use a dry, aprotic deuterated solvent like CDCl₃ or acetone-d₆.[13] The presence of the corresponding sulfonic acid can sometimes be difficult to distinguish from the sulfonyl chloride by ¹H NMR alone, as their aromatic protons may overlap.[14]
-
GC-MS: For volatile and thermally stable sulfonyl chlorides, GC-MS is an excellent technique for identifying and quantifying impurities.[13][14] However, be aware that labile compounds might degrade in the hot injection port, giving a false impression of impurity.[14]
-
Melting Point: For solids, a sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[14]
-
HPLC: HPLC is indispensable for purity assessment, especially for less volatile or thermally sensitive compounds.[13][15]
Section 5: Safety First
WARNING: Sulfonyl chlorides and the reagents used to prepare them (e.g., thionyl chloride, chlorosulfonic acid) are hazardous. They are corrosive, toxic if inhaled, and react violently with water.[16][17][18]
-
Always work in a well-ventilated chemical fume hood. [16][19]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical splash goggles, and gloves resistant to corrosive materials.[17][20]
-
Handle with care: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[17]
-
Quenching: Be aware that quenching reactions with water is highly exothermic and liberates toxic gases like HCl and SO₂. Perform this step slowly and with adequate cooling.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - Vacuum Distillation of SOCl2 (thionyl chloride) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. reddit.com [reddit.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Synthesis of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride
Welcome to the technical support center for the synthesis of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction
The synthesis of this compound is a critical process for the creation of various pharmaceutical compounds. The tetrazole ring acts as a bioisostere for a carboxylic acid group, offering improved metabolic stability and other desirable physicochemical properties.[1] However, the synthesis can present several challenges, from incomplete conversion of the starting nitrile to difficulties in purification. This guide provides practical, experience-driven solutions to common issues encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is most commonly synthesized from 4-cyanobenzenesulfonyl chloride.
Problem 1: Low or No Conversion of 4-Cyanobenzenesulfonyl Chloride to the Tetrazole
Q: I am seeing a low yield or no formation of the desired this compound. My starting material, 4-cyanobenzenesulfonyl chloride, remains largely unreacted. What are the likely causes and how can I improve the conversion?
A: This is a common issue that can often be traced back to several key factors in the [3+2] cycloaddition reaction between the nitrile group and an azide source.
Causality and Solutions:
-
Inadequate Activation of the Nitrile Group: The carbon atom of the nitrile is not electrophilic enough to react readily with the azide anion. To facilitate the reaction, the nitrile needs to be activated.
-
Lewis Acid Catalysis: Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) are effective catalysts for this transformation.[2] They coordinate to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.
-
Brønsted Acid Catalysis: Protic acids can also activate the nitrile group through protonation.[3] However, care must be taken as strong acids can protonate the azide anion to form the highly toxic and explosive hydrazoic acid (HN₃).[3] Amine salts, such as triethylamine hydrochloride or pyridine hydrochloride, can serve as a safer alternative, providing a controlled source of protons.[4][5]
-
-
Choice of Azide Source and Solvent:
-
Sodium Azide (NaN₃): This is the most common azide source. It is crucial to use a solvent in which both the sodium azide and the organic substrate have reasonable solubility. Dimethylformamide (DMF) is a frequently used solvent for this reaction.[5][6]
-
Trimethylsilyl Azide (TMSN₃): This is a less hazardous alternative to sodium azide and can sometimes lead to cleaner reactions.[7]
-
-
Reaction Temperature and Time: The cycloaddition often requires elevated temperatures to proceed at a reasonable rate. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of 5-substituted 1H-tetrazoles.[8] If you are using conventional heating, ensure the temperature is optimal (typically between 100-150 °C) and allow for sufficient reaction time, which can range from several hours to over a day.[9]
Experimental Protocol: Lewis Acid Catalyzed Tetrazole Formation
-
To a solution of 4-cyanobenzenesulfonyl chloride (1 equivalent) in DMF, add sodium azide (1.2-1.5 equivalents).
-
Add a catalytic amount of a Lewis acid, such as zinc bromide (0.1-0.2 equivalents).
-
Heat the reaction mixture to 120-130 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with an acidic aqueous solution to precipitate the product.
-
Isolate the product by filtration.
Problem 2: Formation of Impurities and Side Products
Q: My reaction is producing the desired product, but I am also observing significant amounts of impurities, making purification difficult. What are the common side reactions, and how can I minimize them?
A: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Causality and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, to form the corresponding sulfonic acid.
-
Mitigation: Ensure all reagents and solvents are anhydrous. If the workup involves an aqueous solution, perform it at a low temperature and minimize the contact time.
-
-
Reaction of Azide with the Sulfonyl Chloride: While less common, the azide ion could potentially react with the sulfonyl chloride group, leading to the formation of a sulfonyl azide. However, the reaction of azide with the nitrile is generally favored under the typical reaction conditions.
-
Mitigation: Using the appropriate stoichiometry of reagents and maintaining optimal reaction temperatures can help minimize this side reaction.
-
-
Formation of Tautomers and Isomers: Tetrazoles can exist as tautomers. The position of the proton on the tetrazole ring can vary, and different isomers may have different physical properties, which can complicate purification.
-
Mitigation: The tautomeric equilibrium is influenced by the solvent and pH. Careful control of the workup and purification conditions can help in isolating the desired tautomer.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for synthesis optimization.
Problem 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound. What are the best practices for purification?
A: The physicochemical properties of the product can make purification challenging.
Causality and Solutions:
-
Product Solubility: The product may have limited solubility in common organic solvents, making extraction and chromatography difficult.
-
Acidic Nature of the Tetrazole Proton: The N-H proton of the tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid.[3] This can lead to salt formation during workup, affecting its solubility.
-
Purification Strategy:
-
Acidic Workup: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of around 2-3. This will ensure that the tetrazole is in its protonated form, which is typically less soluble in water and will precipitate out.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and then with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-polar impurities.
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the cycloaddition reaction?
A1: The optimal temperature can vary depending on the specific catalyst and solvent system used. Generally, temperatures in the range of 100-150 °C are effective.[9] Microwave-assisted synthesis can often be performed at higher temperatures for shorter periods.[8] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.
Q2: Can I use other azide sources besides sodium azide?
A2: Yes, other azide sources can be used. Trimethylsilyl azide (TMSN₃) is a common alternative that is often considered safer to handle.[7] In some cases, in situ generation of hydrazoic acid from sodium azide and a proton source like ammonium chloride has been employed, but this requires extreme caution due to the toxicity and explosive nature of hydrazoic acid.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to observe the disappearance of the starting material and the appearance of the product.
Q4: What are the safety precautions I should take when working with azides?
A4: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.[3] All waste containing azide should be quenched and disposed of according to your institution's safety guidelines.
Q5: Is the sulfonyl chloride group stable to the reaction conditions?
A5: The sulfonyl chloride group is generally stable under anhydrous reaction conditions.[10] However, it is susceptible to hydrolysis.[11] Therefore, it is crucial to use dry solvents and reagents and to minimize exposure to water during the reaction and workup.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Cyanobenzenesulfonyl chloride | Commercially available and suitable for cycloaddition. |
| Azide Source | Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃) | Readily available and effective for tetrazole formation. |
| Catalyst | Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride | Activates the nitrile group for cycloaddition.[2][5] |
| Solvent | Anhydrous Dimethylformamide (DMF) | Good solubility for reactants. |
| Temperature | 120-130 °C (Conventional) or Microwave Irradiation | Provides sufficient energy for the reaction to proceed. |
| Workup | Acidification to pH 2-3 | Protonates the tetrazole, causing it to precipitate. |
| Purification | Filtration followed by washing and/or recrystallization | Isolates the pure product. |
Reaction Workflow Diagram
Caption: Step-by-step synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concise Synthesis of Tetrazole Macrocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Sulfonyl Chlorides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered with sulfonyl chlorides during experimental work. This guide is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to diagnose and solve reactivity issues effectively.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide/sulfonate ester formation is sluggish or has stalled completely. What are the primary factors I should investigate?
A1: When a reaction with a sulfonyl chloride exhibits low reactivity, a systematic approach to troubleshooting is crucial. The issue often stems from one or more of the following core areas: reagent integrity, reaction conditions, or inherent substrate properties.
1. Reagent Integrity: The Prime Suspect
Sulfonyl chlorides are highly electrophilic and, consequently, susceptible to degradation, particularly through hydrolysis.[1][2]
-
Hydrolysis: The most common cause of inactivation is exposure to moisture, leading to the formation of the corresponding sulfonic acid.[1][2] Sulfonic acids are unreactive under typical sulfonylation conditions and will not participate in the desired reaction. This can occur due to:
-
Decomposition: Over time, some sulfonyl chlorides can decompose, especially upon prolonged standing, which may be indicated by a yellowing of the liquid.[5] For instance, sulfuryl chloride can dissociate into sulfur dioxide and chlorine.[5]
Initial Verification Steps:
-
Visual Inspection: Check for any discoloration of the sulfonyl chloride.[5]
-
Purity Assessment: If there is any doubt about the quality of the sulfonyl chloride, its purity should be assessed.
2. Reaction Conditions: Optimizing the Environment
The reaction environment plays a pivotal role in the success of a sulfonylation reaction.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate by stabilizing the transition state.[4][6] Aprotic solvents are generally preferred to prevent reaction with the sulfonyl chloride.[4] Common choices include dichloromethane, acetonitrile, and tetrahydrofuran.[4][7]
-
Base Selection: In reactions with amines or alcohols, a base is typically required to neutralize the HCl generated.[2][7] The choice and quality of the base are critical. Tertiary amines like triethylamine or pyridine are common, and they must be anhydrous.[2]
-
Temperature: While many reactions proceed well at room temperature, some may require gentle heating.[2] Conversely, for highly reactive substrates, cooling may be necessary to prevent side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is a best practice to minimize exposure to atmospheric moisture.[2]
3. Substrate Properties: Steric and Electronic Effects
-
Steric Hindrance: A sterically hindered amine or alcohol can exhibit slow reaction rates with a sulfonyl chloride.[8]
-
Nucleophilicity: The nucleophilicity of the amine or alcohol is a key driver of the reaction. Electron-withdrawing groups on the nucleophile will decrease its reactivity.
Q2: I suspect my sulfonyl chloride has degraded. How can I definitively check its purity?
A2: Assessing the purity of a sulfonyl chloride is a critical step in troubleshooting. A multi-faceted analytical approach is often the most informative.[9]
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and identification of impurities.[9] | Use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆.[9] The presence of sulfonic acid will be evident by a broad peak. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities.[9] | Suitable for thermally stable sulfonyl chlorides.[9] Degradation can occur in the injector port, giving a false impression of impurities.[10] |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity. | Derivatization may be necessary to improve detection and stability during analysis.[9][11][12] |
| Titrimetry | Determines the total sulfonyl chloride content.[9] | A cost-effective method based on reaction with a nucleophile and back-titration.[9] |
| Melting Point | A simple indicator of purity. | Impurities will typically cause a depression and broadening of the melting point range.[10] |
Experimental Protocol: Purity Assessment of a Sulfonyl Chloride by ¹H NMR
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag), carefully transfer approximately 10-20 mg of the sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the sulfonyl chloride.
-
Look for the presence of a broad singlet, typically downfield, which is characteristic of the acidic proton of the corresponding sulfonic acid (the hydrolysis product).
-
The relative integration of the sulfonic acid peak compared to the sulfonyl chloride peaks provides a quantitative measure of the degree of hydrolysis.
-
Q3: My nucleophile is sterically hindered, and the reaction is extremely slow. How can I promote the reaction?
A3: Overcoming the low reactivity of sterically hindered nucleophiles requires strategies to enhance the electrophilicity of the sulfonyl chloride or to increase the overall reaction rate.
-
Catalysis:
-
Lewis Acids: Mild Lewis acids can activate the sulfonyl chloride, making the sulfur atom more electrophilic.
-
Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for sulfonylation reactions, particularly with hindered alcohols. It reacts with the sulfonyl chloride to form a more reactive sulfonylpyridinium intermediate.
-
Photocatalysis: For certain applications, visible light-mediated photocatalysis can be a powerful method for generating sulfonyl radicals from sulfonyl chlorides, enabling reactions with alkenes.[13]
-
-
Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition.
-
High-Pressure Conditions: In some cases, applying high pressure can accelerate sterically hindered reactions.
-
-
Reagent Activation:
-
In some instances, converting the sulfonyl chloride to a more reactive species, such as a sulfonyl fluoride, and then using specific activators can be an effective strategy.[14]
-
Workflow Diagram: Troubleshooting Low Reactivity of Sulfonyl Chlorides
Caption: A systematic workflow for diagnosing and resolving low reactivity issues in reactions involving sulfonyl chlorides.
Q4: Can the choice of solvent have such a dramatic effect on my reaction?
A4: Absolutely. The solvent is not merely a medium for the reaction but an active participant in the chemical process.
-
Polarity and Transition State Stabilization: For many sulfonylation reactions, which proceed through a charged transition state, a more polar solvent can stabilize this intermediate, thereby accelerating the reaction.[4][6]
-
Solubility: If your nucleophile or other reagents have poor solubility in the chosen solvent, the reaction will be slow due to the limited interaction between reactants.[4] Using a co-solvent or gentle heating can sometimes mitigate this.[4]
-
Solvent Reactivity: Protic solvents like water and alcohols can react directly with the sulfonyl chloride, leading to its consumption and the formation of unwanted byproducts.[4][15] This is why anhydrous aprotic solvents are generally the preferred choice.[4]
Reaction Mechanism Diagram: The Role of a Nucleophilic Catalyst (DMAP)
Caption: The catalytic cycle of DMAP in promoting sulfonylation reactions by forming a highly reactive intermediate.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbijournal.com [cbijournal.com]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles in Drug Discovery
In the intricate process of drug design and optimization, the strategic modification of a lead compound to enhance its therapeutic profile is a critical endeavor. Among the myriad of strategies at a medicinal chemist's disposal, bioisosteric replacement is a powerful and frequently employed tactic. This guide provides a comprehensive, data-driven comparison of carboxylic acids and their tetrazole bioisosteres, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Rationale for Replacement: Why Tetrazoles are a Premier Carboxylic Acid Bioisostere
Carboxylic acids are prevalent in numerous pharmaceuticals, largely due to their ability to form strong ionic and hydrogen bond interactions with biological targets. However, they are not without their liabilities. Their typical pKa of 4.2-4.5 results in a high degree of ionization at physiological pH, which can impede passive diffusion across biological membranes and limit oral bioavailability.[1] Furthermore, carboxylic acids are often susceptible to Phase II metabolic transformations, such as glucuronidation, which can lead to rapid systemic clearance and, in some cases, the formation of reactive acyl glucuronide metabolites associated with toxicity.[2][3][4]
The 5-substituted-1H-tetrazole has emerged as one of the most successful bioisosteres for the carboxylic acid group.[5][6] This is largely because its acidic N-H proton has a similar pKa (typically 4.5-4.9), allowing it to mimic the critical charge state and interactions of the carboxylic acid at the target site.[6][7][8] The tetrazole's negative charge is delocalized over the five-membered aromatic ring, which, while similar to the carboxylate, presents a different size, shape, and electronic profile that can profoundly influence a molecule's overall properties.[2]
A Head-to-Head Comparison of Physicochemical Properties
The decision to replace a carboxylic acid with a tetrazole should be grounded in a thorough understanding of their comparative physicochemical properties. The following table summarizes key parameters that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Impact on Drug Design & Experimental Insights |
| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 | The similar pKa values ensure that the tetrazole can replicate the ionized state of the carboxylic acid at physiological pH, crucial for maintaining on-target activity.[1][7][8] |
| Lipophilicity (logP/logD) | Generally lower | Generally higher | The tetrazole ring is more lipophilic than the corresponding carboxylic acid.[9] This can potentially improve membrane permeability and reduce plasma protein binding. |
| Metabolic Stability | Susceptible to glucuronidation, amino acid conjugation, and β-oxidation. | Generally resistant to these metabolic pathways.[2][7][10] | This is a primary driver for the replacement. Increased metabolic stability leads to a longer in-vivo half-life, potentially reducing dosing frequency.[3][5] |
| Permeability | Can be limited by high ionization. | Often lower than expected despite higher lipophilicity. | This counterintuitive finding is attributed to a larger desolvation penalty due to stronger hydrogen bonding interactions with water, which can offset gains from increased lipophilicity.[2][11][12] |
| Size & Shape | Planar carboxylate group. | Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[2] | The increased size may require adjustments in the binding pocket of the target to be accommodated. The H-bond environment around a tetrazole can extend further from the core of the molecule.[4] |
The Experimental Journey: From Carboxylic Acid to Tetrazole Analogue
The synthetic conversion of a carboxylic acid to its tetrazole bioisostere typically proceeds via a nitrile intermediate. The subsequent [3+2] cycloaddition of an azide source to the nitrile is a robust and widely used method for forming the tetrazole ring.[13][14]
Caption: A typical workflow for the bioisosteric replacement of a carboxylic acid with a tetrazole, followed by comparative in vitro evaluation.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
This protocol details a common laboratory-scale synthesis of a 5-substituted tetrazole via a [3+2] cycloaddition reaction.
Causality Behind Experimental Choices: The use of an acid catalyst (like ammonium chloride or, as in some protocols, triethylammonium chloride) is crucial to activate the nitrile towards nucleophilic attack by the azide anion.[14] The reaction is typically performed at elevated temperatures to overcome the activation energy of the cycloaddition. The acidic workup is essential to protonate the newly formed tetrazolate anion, rendering it neutral and extractable into an organic solvent.
Materials:
-
Benzonitrile
-
Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), 2M solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).
-
Solvent Addition: Add DMF as the solvent.
-
Reaction: Heat the mixture to 120 °C and stir under a nitrogen atmosphere for 18-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Basification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water. Add 2M NaOH solution to basify the mixture to a pH > 10. This deprotonates the product and unreacted starting materials, allowing for the removal of non-acidic impurities.
-
Aqueous Wash: Transfer the basic aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted benzonitrile and other non-polar impurities. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH ~2. A white precipitate of 5-phenyl-1H-tetrazole should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, melting point, and mass spectrometry.
Self-Validating System: This protocol incorporates a base wash to remove organic impurities and an acid precipitation step that selectively isolates the acidic tetrazole product, providing an inherent purification mechanism.
Visualizing the Bioisosteric Relationship: Structure and Charge
The fundamental basis for the bioisosteric relationship lies in the similar planar geometry and the delocalized negative charge of the deprotonated forms.
Caption: Comparison of carboxylate and tetrazolate anions, highlighting the delocalization of the negative charge.
Authoritative Grounding & Field-Proven Insights
A classic and authoritative example of this strategy's success is the development of Losartan, an angiotensin II receptor antagonist.[1] The initial lead compound containing a carboxylic acid had good in vitro potency but poor oral bioavailability. The bioisosteric replacement with a tetrazole resulted in a 10-fold increase in potency and a significant improvement in in vivo efficacy, ultimately leading to an approved drug.[1] This improvement was attributed to the tetrazole's acidic NH group being positioned optimally for interaction with the receptor.[1]
While tetrazoles offer clear advantages in metabolic stability, their impact on permeability is more nuanced. Studies have shown that despite being more lipophilic, tetrazoles can exhibit lower permeability than their carboxylic acid counterparts in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] This is thought to be due to a higher desolvation energy penalty, as the tetrazole ring can form strong hydrogen bonds with water.[1][11] This highlights a critical principle: every bioisosteric replacement is a trade-off, and improvements in one property (e.g., metabolic stability) may come at the cost of another (e.g., permeability). Therefore, a comprehensive experimental evaluation is always necessary.
References
- 1. drughunter.com [drughunter.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of the Sulfonyl Chloride Functional Group
An authoritative guide for researchers on the characterization of the sulfonyl chloride functional group using Infrared (IR) spectroscopy, with a comparative analysis against structurally related moieties. This document provides the foundational theory, practical experimental guidance, and comparative data necessary for confident spectral interpretation in research and development settings.
The Sulfonyl Chloride Group: A Linchpin in Synthesis and a Challenge for Spectroscopy
The sulfonyl chloride (R-SO₂Cl) functional group is a cornerstone in modern organic synthesis, serving as a vital precursor for sulfonamides, sulfonates, and sulfones—moieties prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Given its reactivity and central role, unambiguous characterization is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the sulfonyl chloride group and distinguishing it from its common reaction products or precursors.[3][4]
This guide moves beyond a simple recitation of frequencies. It delves into the causality of the observed spectral features, provides a framework for comparative analysis, and details a robust experimental protocol for acquiring high-quality data.
Core Vibrational Signatures of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is characterized by several distinct vibrational modes. However, its most prominent and diagnostically useful signals arise from the sulfuryl (-SO₂-) group's stretching vibrations.
-
Asymmetric S=O Stretch (ν_as(SO₂)): This is typically a very strong and sharp absorption band found in the 1410-1370 cm⁻¹ region.[3] Its high intensity is due to the large change in dipole moment during the asymmetric stretching motion of the two highly polar S=O bonds.[5][6]
-
Symmetric S=O Stretch (ν_s(SO₂)): Also a strong and sharp absorption, this band appears at a lower frequency, typically in the 1204-1166 cm⁻¹ range.[3][5] The presence of two distinct, strong bands in these regions is a powerful indicator of a sulfuryl group.
-
S-Cl Stretch (ν(S-Cl)): The absorption corresponding to the stretching of the sulfur-chlorine bond is found in the far-infrared region, typically between 370-390 cm⁻¹ .[4] While characteristic, this region is often inaccessible with standard mid-IR spectrophotometers, making the S=O stretches the primary focus for routine identification.
The precise positions of the S=O stretching bands are highly sensitive to the electronic environment. The presence of electron-withdrawing substituents attached to the sulfur atom strengthens the S=O bonds, leading to an increase in their vibrational frequencies.[4][7] This principle is the key to distinguishing sulfonyl chlorides from other related functional groups.
Comparative IR Analysis: Distinguishing Sulfonyl Chlorides from Alternatives
Objective spectral interpretation requires not only knowing the characteristic peaks of the target functional group but also understanding how they compare to those of structurally similar alternatives. The high electronegativity of the chlorine atom makes the S=O stretching frequencies in sulfonyl chlorides significantly higher than in most other common sulfuryl compounds.[7][8]
Data Presentation: Characteristic IR Frequencies of Sulfonyl Groups
| Functional Group | Class | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| R-SO₂-Cl | Sulfonyl Chloride | 1410 - 1370 | 1204 - 1166 | ~380 (S-Cl stretch) [4] |
| R-SO₂-F | Sulfonyl Fluoride | ~1410 - 1400 | ~1200 - 1167 | Higher frequencies due to F electronegativity.[9] |
| R-SO₂-Br | Sulfonyl Bromide | Lower than R-SO₂-Cl | Lower than R-SO₂-Cl | ~275 (S-Br stretch)[4] |
| R-SO₂-R' | Sulfone | 1350 - 1300 | 1160 - 1120 | Frequencies are lower as alkyl/aryl groups are less electron-withdrawing than Cl.[9][10] |
| R-SO₂-NHR' | Sulfonamide | 1370 - 1335 | 1170 - 1155 | The less electronegative N atom lowers the S=O frequencies compared to sulfonyl chloride.[9][11] |
| R-SO₂-OR' | Sulfonate Ester | 1372 - 1335 | 1195 - 1168 | The OR group is less inductive than Cl, resulting in lower S=O frequencies.[11][12] |
-
Versus Other Sulfonyl Halides: The trend within the sulfonyl halides (R-SO₂-X) directly correlates with the electronegativity of the halogen (F > Cl > Br). Sulfonyl fluorides exhibit slightly higher S=O stretching frequencies than their chloride counterparts, while sulfonyl bromides show lower frequencies.[4][9]
-
Versus Sulfones (R-SO₂-R'): In a sulfone, the sulfur atom is bonded to two carbon atoms. Since carbon is significantly less electronegative than chlorine, the S=O bonds in sulfones are weaker, and their stretching frequencies appear at considerably lower wavenumbers, typically 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[9][10]
-
Versus Sulfonamides (R-SO₂-NR'₂): The nitrogen atom in a sulfonamide is less electron-withdrawing than chlorine. This results in a shift of the S=O stretching bands to lower frequencies, generally found at 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹.[9][11]
-
Versus Sulfonate Esters (R-SO₂-OR'): Similarly, the alkoxy group (-OR') in a sulfonate ester is less electron-withdrawing than a chlorine atom, causing the S=O bands to appear at lower wavenumbers, typically 1372-1335 cm⁻¹ and 1195-1168 cm⁻¹.[11][12]
This comparative framework is crucial. For instance, in monitoring a reaction to form a sulfonamide from a sulfonyl chloride, the disappearance of the strong bands above 1370 cm⁻¹ and 1170 cm⁻¹ and the appearance of new, slightly lower frequency bands is a definitive indicator of reaction progress.
Experimental Protocol: FT-IR Analysis of a Solid Sulfonyl Chloride via the Thin Film Method
This protocol describes a self-validating system for obtaining a high-quality IR spectrum of a solid sulfonyl chloride. The choice of the thin film method is based on its simplicity and minimal sample requirement, avoiding complications from mulling agents like Nujol.[13][14]
Causality-Driven Steps:
-
Safety First: Sulfonyl chlorides are reactive, often moisture-sensitive, and can be corrosive. All manipulations should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Glassware and Equipment Preparation: Ensure all glassware is oven-dried to remove any trace moisture, which could hydrolyze the sample to the corresponding sulfonic acid. The IR salt plates (e.g., KBr or NaCl) must be pristine and dry; they should be stored in a desiccator until use.[14] Causality: Water will not only degrade the sample but also damage the salt plates and its strong, broad O-H absorption can obscure important spectral regions.[14]
-
Sample Preparation (Thin Solid Film):
-
Place a small amount of the solid sulfonyl chloride (approx. 10-20 mg) into a clean, dry vial.[13]
-
Add a few drops of a volatile, anhydrous solvent (e.g., methylene chloride or acetone) to fully dissolve the solid.[13] Causality: A volatile solvent is chosen so it can be easily removed by evaporation, leaving a pure film of the analyte. The solvent must not react with the sulfonyl chloride.
-
Using a pipette, transfer a single drop of this solution onto the surface of a clean, dry salt plate.[14]
-
Allow the solvent to evaporate completely inside the fume hood. A thin, solid film of the compound should be visible on the plate.[13] If the resulting spectrum is too weak, an additional drop can be added and evaporated. If it is too intense (peaks are "flat-topping"), the plate should be cleaned and a more dilute solution used.[13]
-
-
Spectrometer Operation & Data Acquisition:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire Background Spectrum: First, run a background scan. This measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[15] Causality: The instrument's software will automatically subtract this background from the sample scan, ensuring that the final spectrum contains only the absorption bands from the analyte.[16]
-
Acquire Sample Spectrum: Run the sample scan. The instrument will pass infrared radiation through the sample film and record the frequencies at which energy is absorbed.
-
-
Data Analysis and Validation:
-
The resulting spectrum should be processed (background-subtracted) and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Validation Check: Immediately inspect the spectrum for the two key diagnostic regions. The presence of two strong, sharp absorption bands, one between 1410-1370 cm⁻¹ and another between 1204-1166 cm⁻¹ , provides high confidence in the presence of the sulfonyl chloride functional group.[3] Check for the absence of a broad O-H stretch around 3200-3600 cm⁻¹, which would indicate hydrolysis to sulfonic acid.
-
Visualizing the Analytical Workflow
The logical flow from sample preparation to final spectral analysis can be visualized to ensure a systematic and reproducible approach.
Caption: Workflow for IR spectral analysis of a solid sulfonyl chloride.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of sulfonyl chlorides. A thorough understanding of the characteristic S=O stretching frequencies and, crucially, how these frequencies shift in comparison to related functional groups like sulfones and sulfonamides, empowers researchers to make definitive structural assignments. By coupling this theoretical knowledge with robust experimental protocols, scientists can leverage IR spectroscopy to confidently track reaction progress, confirm product identity, and ensure the purity of materials vital to drug development and chemical innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 4-(2H-Tetrazol-5-yl)benzenesulfonyl Chloride Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity is paramount. The benzenesulfonamide scaffold has long been a cornerstone in drug design, credited for its role in the development of a wide array of antimicrobial, anticancer, and anti-inflammatory agents. The incorporation of a tetrazole moiety, a well-recognized bioisostere of the carboxylic acid group, into the benzenesulfonamide framework presents a compelling strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the biological activities of derivatives of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, juxtaposing their performance against established alternatives, supported by experimental data from peer-reviewed literature.
Introduction: The Scientific Rationale
The strategic hybridization of the benzenesulfonamide and tetrazole pharmacophores is rooted in sound medicinal chemistry principles. The sulfonamide group is a key zinc-binding motif in a multitude of enzymes, most notably carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes, including tumorigenesis. The tetrazole ring, with its acidic nature and ability to participate in hydrogen bonding, can enhance binding affinity to biological targets and improve metabolic stability. This guide will delve into the primary therapeutic areas where these derivatives have shown promise: anticancer and antimicrobial activities.
Anticancer Activity: A Focus on Carbonic Anhydrase Inhibition
A significant body of research has focused on benzenesulfonamide derivatives as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. These enzymes play a crucial role in regulating pH in the hypoxic tumor microenvironment, contributing to tumor growth, proliferation, and metastasis.
Comparative Analysis of Carbonic Anhydrase Inhibition
Derivatives of 4-(2H-tetrazol-5-yl)benzenesulfonamide have been investigated as potent inhibitors of various CA isoforms. For a meaningful comparison, their activity is often benchmarked against the clinically used CA inhibitor, Acetazolamide .
| Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference Compound | Kᵢ of Reference | Source(s) |
| Benzenesulfonamide-triazole conjugate (analogue) | hCA I, II, IX, XII | Kᵢs in nM range | Acetazolamide (AAZ) | Kᵢs in nM range | [1] |
| Pyrazolo[1,5-a][1][2]triazine benzenesulfonamide | Leukemia, Colon, Renal Cancer | IC₅₀: 0.32-0.92 µM | - | - | [3] |
| 4-arylphthalazones bearing benzenesulfonamide | COX-2 | Selective Inhibition | Celecoxib | - | [4] |
| Pyrazoline-benzenesulfonamide derivatives | hCA IX, XII | Kᵢs: 53.5–923 nM (IX), 6.2–95 nM (XII) | Acetazolamide (AAZ) | - | [5] |
Note: Data for direct derivatives of this compound is often embedded within broader studies on benzenesulfonamides. The table presents data for structurally related compounds to provide a comparative context.
The data suggests that benzenesulfonamide derivatives, including those with heterocyclic moieties akin to tetrazoles, can exhibit potent and selective inhibition of tumor-associated CA isoforms, often surpassing the activity of the standard drug, Acetazolamide. The structure-activity relationship (SAR) studies often reveal that modifications on the benzenesulfonamide scaffold significantly influence isoform selectivity[6].
Mechanistic Insights: The Role of Carbonic Anhydrase Inhibition in Cancer
The inhibition of CA IX and XII by these derivatives leads to the acidification of the intracellular space and alkalinization of the extracellular space of tumor cells. This disruption of pH homeostasis can trigger apoptosis and inhibit tumor cell proliferation and invasion.
Caption: Signaling pathway of CA IX inhibition in cancer.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds against carbonic anhydrase isoforms.
Objective: To determine the in vitro inhibitory effect of test compounds on the esterase activity of human carbonic anhydrase (hCA) isoforms.
Materials:
-
Purified hCA isoforms (I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Test compounds dissolved in DMSO
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer.
-
Add the enzyme solution (hCA isoform) to each well.
-
Add varying concentrations of the test compound to the wells. A control well with DMSO without the compound should be included.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (NPA) to all wells.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Antimicrobial Activity: A Renewed Focus on an Old Scaffold
While the "sulfa drugs" were among the first synthetic antimicrobial agents, the emergence of resistance has necessitated the development of new sulfonamide derivatives. The incorporation of the tetrazole ring has been explored as a strategy to enhance the antibacterial and antifungal properties of this class of compounds.
Comparative Analysis of Antimicrobial Activity
Derivatives of this compound have been evaluated for their activity against a range of pathogenic bacteria and fungi. Their performance is typically compared to standard antibiotics such as Ciprofloxacin or Ampicillin.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference Compound | MIC of Reference (µg/mL) | Source(s) |
| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | 3.9 | - | - | [7][2][8] |
| Imide-tetrazole hybrids | Gram-positive and Gram-negative bacteria | 0.8–3.2 | Ciprofloxacin | - | [9] |
| Benzothiazolylthiazolidin-4-one derivatives | P. aeruginosa | 0.10 | Ampicillin, Streptomycin | Inactive or higher MIC | [10] |
| Benzenesulfonamide-triazole conjugate (analogue) | - | - | - | - | [11] |
The data indicates that benzenesulfonamide derivatives with heterocyclic side chains can exhibit potent antimicrobial activity, in some cases comparable or superior to established antibiotics, particularly against resistant strains.
Mechanistic Insights: Inhibition of Dihydropteroate Synthase (DHPS)
The classical mechanism of action of sulfonamides as antibacterial agents involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to bacteriostasis.
Caption: Mechanism of action of sulfonamides as DHPS inhibitors.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following is a standard protocol for determining the MIC of a compound against bacterial strains.
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to potently and selectively inhibit key enzymes such as carbonic anhydrases and dihydropteroate synthase provides a strong rationale for their further investigation.
The comparative data presented in this guide highlights their potential to outperform or complement existing therapeutic options. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish more definitive structure-activity relationships. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of this chemical scaffold holds the promise of delivering next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- 1. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride in Sulfonamide Synthesis
A Comparative Analysis of Bioisosteric Sulfonylating Agents for Drug Discovery and Development
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone of drug design, present in a wide array of therapeutic agents. The introduction of this moiety often relies on the use of sulfonyl chlorides, with the specific properties of the final molecule being dictated by the substituents on the aromatic ring of the sulfonylating agent. 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is a valuable reagent in this regard, as it allows for the incorporation of a tetrazole group, a well-established bioisostere of the carboxylic acid functionality.[1][2][3] This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers, scientists, and drug development professionals a critical evaluation of their performance, supported by experimental data and protocols.
The Central Role of this compound and the Quest for Alternatives
The tetrazole ring in this compound imparts acidic properties to the resulting sulfonamide, mimicking the pKa of a carboxylic acid while often offering improved metabolic stability and cell permeability.[1][2][3] However, the synthesis and use of this reagent can present challenges, including its availability from commercial suppliers, which can be limited and costly, and the multi-step synthesis often required for its preparation.[4][5][6] These factors necessitate the exploration of viable alternatives that can provide similar or improved physicochemical and pharmacological properties in the final sulfonamide products.
This guide will explore three main categories of alternatives:
-
Direct Bioisosteric Replacements: Sulfonyl chlorides bearing other acidic functional groups that mimic the tetrazole moiety.
-
Precursor Reagents: More readily available sulfonyl chlorides that can be chemically modified into the desired tetrazole-containing sulfonamide post-sulfonylation.
-
Reagents with Enhanced Stability: Analogs of the target compound with improved handling and reactivity profiles.
Direct Bioisosteric Replacement: 4-(Chlorosulfonyl)benzoic Acid
The most direct and functionally similar alternative to this compound is 4-(chlorosulfonyl)benzoic acid . This reagent replaces the tetrazole ring with its bioisosteric counterpart, the carboxylic acid. The resulting 4-carboxybenzenesulfonamides can exhibit comparable biological activity to their tetrazole analogs due to the similar acidic nature and hydrogen bonding capabilities of the two functional groups.
Performance Comparison:
| Reagent | Key Feature | Advantages | Disadvantages |
| This compound | Tetrazole moiety | Established carboxylic acid bioisostere, potential for improved metabolic stability and cell penetration.[1][2][3] | Often higher cost and limited commercial availability.[4][5][6] Synthesis can be multi-step. |
| 4-(Chlorosulfonyl)benzoic Acid | Carboxylic acid moiety | More readily available and generally more cost-effective. The carboxylic acid handle can be used for further derivatization.[6] | Carboxylic acids can sometimes be more prone to metabolic liabilities compared to tetrazoles. |
Experimental Data Snapshot:
Precursor Reagent Strategy: 4-Cyanobenzenesulfonyl Chloride
An alternative approach is to utilize a more accessible precursor, 4-cyanobenzenesulfonyl chloride , and then convert the cyano group to a tetrazole ring after the formation of the sulfonamide. This two-step process can be advantageous if the starting sulfonyl chloride is significantly cheaper and more readily available than the tetrazole-substituted version.
Workflow for the Precursor Strategy:
Caption: Workflow using a precursor reagent.
This strategy offers flexibility but requires an additional synthetic step, which may impact the overall yield.
Enhanced Stability Alternative: 4-(2H-tetrazol-5-yl)benzenesulfonyl fluoride
Sulfonyl fluorides have emerged as attractive alternatives to sulfonyl chlorides due to their enhanced stability towards hydrolysis and their often more selective reactivity. While not as common, the corresponding 4-(2H-tetrazol-5-yl)benzenesulfonyl fluoride would be a valuable alternative for reactions requiring milder conditions or for the synthesis of compounds sensitive to the harsher conditions sometimes associated with sulfonyl chlorides.
Key Advantages of Sulfonyl Fluorides:
-
Increased Stability: More resistant to hydrolysis and degradation on storage.
-
Milder Reaction Conditions: Can often be used under less forcing conditions.
-
Orthogonal Reactivity: In some cases, sulfonyl fluorides can exhibit different reactivity profiles compared to their chloride counterparts, allowing for selective transformations in complex molecules.
The synthesis of this specific sulfonyl fluoride is not widely reported, which may limit its immediate applicability. However, general methods for the conversion of sulfonyl chlorides to sulfonyl fluorides are known and could be adapted.
Experimental Protocols
Protocol 1: Synthesis of 4-(N-phenylsulfamoyl)benzoic acid using 4-(Chlorosulfonyl)benzoic Acid
This protocol is adapted from a published procedure and serves as a representative example of sulfonamide synthesis with a direct bioisosteric alternative.[6]
Materials:
-
4-(Chlorosulfonyl)benzoic acid
-
Aniline
-
Pyridine
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-(chlorosulfonyl)benzoic acid in THF to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: 93%[6]
Protocol 2: General Procedure for Sulfonamide Synthesis using a Substituted Benzenesulfonyl Chloride
This general protocol can be adapted for use with this compound or other alternatives.[2][7]
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine) to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Future Outlook
The choice of a sulfonylating reagent in drug discovery is a critical decision that can significantly impact the properties of the final compound. While this compound is a valuable tool for introducing a key bioisosteric moiety, its limitations in terms of cost and availability warrant the consideration of alternatives.
Decision-Making Workflow:
Caption: Decision tree for selecting a sulfonylating agent.
4-(Chlorosulfonyl)benzoic acid stands out as a readily available and cost-effective direct bioisostere, offering a straightforward route to compounds with similar acidic properties. The precursor strategy using 4-cyanobenzenesulfonyl chloride provides an alternative route that may be economically advantageous. The development and broader availability of the corresponding sulfonyl fluoride would represent a significant advancement, offering a more stable and potentially more selective reagent for sensitive substrates.
Ultimately, the optimal choice will depend on the specific goals of the research program, including budgetary constraints, the scale of the synthesis, and the chemical nature of the amine substrate. This guide provides the foundational information to make an informed decision and to design robust synthetic strategies for the next generation of sulfonamide-based therapeutics.
References
A Senior Application Scientist's Guide to X-ray Crystallography of Tetrazole-Containing Compounds
Introduction: The Enduring Significance of the Tetrazole Ring
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry and materials science. In drug development, it is widely recognized as a crucial bioisostere for the carboxylic acid group, a substitution that can significantly enhance vital properties like metabolic stability, lipophilicity, and biological potency.[1][2] This has led to its incorporation into numerous FDA-approved drugs for treating conditions ranging from hypertension to bacterial infections.[2] Beyond the pharmaceutical realm, the nitrogen-rich nature and versatile coordination capabilities of tetrazoles make them exceptional building blocks for energetic materials, sensors, and metal-organic frameworks (MOFs).[3][4][5][6]
The precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions dictate the function of these compounds. Therefore, single-crystal X-ray crystallography stands as the definitive technique for elucidating their structures.[7] However, the very characteristics that make tetrazoles so valuable—their high nitrogen content, exceptional hydrogen-bonding capacity, and potential for multiple coordination modes—also present unique and significant challenges to the crystallographer.[8][9][10][11]
This guide provides a comparative analysis of crystallographic techniques for tetrazole-containing compounds, moving beyond simple protocols to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of obtaining high-quality crystal structures for this important class of molecules.
Part 1: Comparative Crystallization Strategies—From Art to Science
Obtaining diffraction-quality single crystals is often the most significant hurdle in a crystallographic study. For tetrazole derivatives, the choice of crystallization method is paramount and depends heavily on the compound's properties, including its polarity, solubility, thermal stability, and whether it is a neutral organic molecule or a metal-ligand complex.
Method 1: Slow Solvent Evaporation
This classical technique is often the first approach due to its simplicity. It relies on gradually increasing the concentration of the solute until it reaches supersaturation and crystallization occurs.
Best Suited For: Thermally stable, neutral organic tetrazole derivatives with moderate solubility.
Comparative Analysis:
-
Advantages: Requires minimal specialized equipment; conceptually straightforward.
-
Disadvantages: High risk of "oiling out" if solubility is too high; can lead to the formation of crystal clusters or polycrystalline material. The slow rate can be a drawback for high-throughput screening.
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound is "sparingly soluble" is ideal. For many tetrazoles, polar solvents like methanol, ethanol, or acetonitrile are good starting points. If the compound is too soluble, consider a binary solvent system where a more volatile, good solvent is paired with a less volatile, poor solvent.
Experimental Protocol: Slow Evaporation
-
Dissolve the tetrazole compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).
-
Monitor for crystal growth over several days to weeks. Avoid disturbing the vial, as this can disrupt crystal formation.[12]
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most successful technique for crystallizing small quantities of material, making it a mainstay for precious samples.[12] The method involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (the precipitant) to slowly diffuse in the vapor phase, gradually inducing crystallization.
Best Suited For: Small-scale screening, compounds that are sensitive to rapid changes in concentration, and co-crystallization experiments.
Comparative Analysis:
-
Advantages: Requires only milligrams of sample; allows for fine control over the rate of supersaturation; excellent for screening a wide array of conditions.[12]
-
Disadvantages: Can be sensitive to the setup (e.g., drop size, reservoir volume); finding the right solvent/precipitant pair can be time-consuming.
-
Expert Insight: The "hanging drop" and "sitting drop" variations are most common. For tetrazole compounds, which often engage in strong hydrogen bonding, the choice of precipitant can be used to modulate these interactions and guide crystal packing.
Experimental Protocol: Hanging Drop Vapor Diffusion
-
Prepare a reservoir of precipitant solution (the "poor" solvent) in the well of a crystallization plate.
-
On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of your concentrated compound solution with an equal volume of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
The lower vapor pressure of the drop causes the precipitant from the reservoir to slowly diffuse into the drop, while the more volatile "good" solvent diffuses out, leading to controlled crystallization.
-
Store in a stable environment and monitor periodically.
| Solvent System | Compound Type | Rationale & Comments |
| Good Solvent | Precipitant | |
| Dichloromethane (DCM) | Hexane | Neutral, non-polar tetrazoles |
| Acetonitrile | Diethyl Ether | Polar, aprotic tetrazoles |
| Methanol / Water | Isopropanol | Hydrogen-bonding tetrazoles |
| Dimethylformamide (DMF) | Ethanol / Water | Tetrazole-based MOFs |
Table 1. Common solvent systems for the vapor diffusion crystallization of tetrazole-containing compounds.
Method 3: Solvothermal / Hydrothermal Synthesis
This technique is the dominant method for producing highly crystalline coordination polymers and metal-organic frameworks (MOFs).[13] It involves heating the reactants (a metal salt and the tetrazole ligand) in a sealed vessel at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the formation of thermodynamically stable, extended crystalline structures.
Best Suited For: The synthesis and crystallization of tetrazole-based coordination polymers and MOFs.
Comparative Analysis:
-
Advantages: Directly yields highly crystalline products; enables the formation of complex, multi-dimensional structures that are inaccessible at room temperature.[3][4][14]
-
Disadvantages: Requires specialized equipment (Teflon-lined steel autoclaves); the high temperatures can sometimes lead to in situ ligand modification or degradation.[15]
-
Expert Insight: The choice of metal salt, solvent, pH, and temperature are all critical variables that can be tuned to target specific network topologies. For instance, solvents like DMF or diethylformamide (DEF) can sometimes decompose at high temperatures and become incorporated into the final framework.
Experimental Protocol: Solvothermal Synthesis of a Tetrazole MOF
-
In a glass vial, combine the tetrazole-containing ligand and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a suitable solvent (e.g., DMF).
-
Add any modulators or pH-adjusting agents if required.
-
Place the open vial inside a Teflon-lined stainless-steel autoclave.
-
Add a small amount of the parent solvent to the bottom of the autoclave to ensure vapor pressure equilibrium.
-
Seal the autoclave and place it in a programmable oven.
-
Heat to the desired temperature (typically 80-150 °C) for 1-3 days.
-
Allow the oven to cool slowly to room temperature.
-
Harvest the crystals, wash with a fresh solvent (e.g., DMF, then ethanol), and dry.
Decision-Making Workflow for Crystallization
The following diagram illustrates a logical pathway for selecting a primary crystallization strategy.
Caption: Decision workflow for selecting a crystallization method.
Part 2: Navigating Challenges in Data Collection and Refinement
Successfully growing a crystal is only half the battle. Tetrazole-containing structures are frequently susceptible to issues like twinning, disorder, and pseudosymmetry, which can complicate structure solution and refinement.
Common Challenge 1: Twinning and Pseudosymmetry
The high symmetry of the tetrazole ring and its propensity for forming highly ordered hydrogen-bonded networks can sometimes lead to crystal lattices that are metrically close to a higher symmetry. This can result in twinning (where two or more crystal domains are intergrown with a specific orientation) or pseudosymmetry (where the true symmetry is lower than it appears).
-
Detection: Careful examination of the diffraction pattern is key. Look for non-integer indexing, split reflections, or systematically weak reflections that violate the extinction rules of a higher symmetry space group. Software suites often have routines to test for twinning and suggest possible twin laws.
-
Solution & Refinement: If twinning is detected, the data must be processed using the appropriate twin law. During refinement, this involves modeling the contribution of each twin domain to the overall observed intensities (e.g., using the HKLF 5 format in SHELXL). For pseudosymmetry, the most common solution is to refine the structure in the lower symmetry space group.[16] This often resolves issues like unusually large thermal parameters or inexplicable disordered regions.[16]
Common Challenge 2: Structural Disorder
Disorder, where a molecule or part of a molecule occupies multiple positions within the crystal lattice, is a frequent problem in crystallography.[17] Tetrazole compounds can exhibit disorder in flexible side chains or even in the orientation of the ring itself if the packing forces are not highly directional.
-
Detection: Disorder is typically identified from difference electron density maps (Fo-Fc maps) after an initial refinement. Residual positive peaks near a refined atom suggest an alternative position.
-
Solution & Refinement: The disorder must be modeled. This involves creating two or more components of the disordered group, assigning them fractional occupancies (which must sum to 1), and refining their positions. Geometric restraints (e.g., to maintain standard bond lengths and angles) and thermal parameter restraints are almost always necessary to achieve a stable and chemically sensible refinement.[17]
| Parameter | Well-Behaved Structure | Problematic Structure (e.g., Twinning/Disorder) | Interpretation & Action |
| R1 (final) | < 0.05 | > 0.08 | A high R1 value indicates poor agreement between the model and the data. Re-evaluate the space group, check for twinning, or model disorder. |
| wR2 (final) | < 0.12 | > 0.20 | Similar to R1, but more sensitive to weaker reflections. High values are a red flag. |
| Goodness-of-Fit (GooF) | ~ 1.0 | > 1.5 or < 0.8 | A value near 1 suggests a good model and appropriate data weighting. Deviations indicate potential issues. |
| Largest Diff. Peak/Hole | < ±0.5 e⁻/ų | > ±1.0 e⁻/ų | Large residual peaks indicate unmodeled electron density (e.g., disorder, missing atoms, wrong atom types). |
Table 2. Comparison of typical refinement statistics. These values are general guidelines and can vary based on crystal quality and complexity.
Part 3: Structural Analysis—Decoding the Crystal
Once a high-quality, refined structure is obtained, the focus shifts to chemical interpretation. For tetrazole compounds, the analysis of non-covalent interactions is particularly revealing.
The Tetrazole Ring: A Hydrogen Bonding Powerhouse
The tetrazole ring is a versatile participant in hydrogen bonding. The acidic N-H proton (in 1H-tetrazoles) is a strong hydrogen bond donor, while the lone pairs on the other three nitrogen atoms act as effective acceptors.[8][9] This allows for the formation of robust and predictable supramolecular synthons.
This versatility is the basis for the tetrazole-carboxylic acid bioisosterism.[8][18] While both groups can participate in four hydrogen bonds, their spatial orientation differs: the tetrazole's lone pairs are oriented in the plane of the ring, whereas a carboxylate's are in the plane of the O-C-O atoms.[11] This can lead to subtle but important differences in how a tetrazole-containing drug binds to its protein target compared to its carboxylic acid analogue.[18]
Caption: Common interaction motifs involving the tetrazole ring.
Coordination Chemistry of the Tetrazolate Anion
Upon deprotonation, the tetrazolate anion becomes an exceptionally versatile ligand for metal ions. It can coordinate through one, two, or even four of its nitrogen atoms, acting as a monodentate, bridging, or chelating ligand.[6] This multi-functionality is the reason tetrazoles are so effective in building robust MOFs and coordination polymers with diverse topologies, from simple 1D chains to complex 3D frameworks with porous structures.[3][4][19] Single-crystal X-ray diffraction is the only method that can unambiguously determine these complex coordination modes and the resulting network architecture.[3][4]
Conclusion and Future Outlook
The crystallographic analysis of tetrazole-containing compounds is a field rich with opportunity and challenge. The structural insights gained are critical for rational drug design, the development of new materials, and a fundamental understanding of chemical bonding and intermolecular forces. While challenges such as crystallization difficulty and refinement complexities are common, they can be overcome through a systematic and informed approach. The comparative strategies outlined in this guide—from selecting the optimal crystallization method to anticipating and solving common refinement problems—provide a framework for success.
Future advancements in microfocus X-ray sources, brighter synchrotron radiation, and more powerful refinement software will continue to push the boundaries of what is possible, enabling researchers to tackle ever-larger and more complex tetrazole-based systems. By combining meticulous experimental technique with a deep understanding of the underlying chemistry, the scientific community can continue to unlock the immense potential held within the humble tetrazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Four three-dimensional metal–organic frameworks assembled from 1H-tetrazole: Synthesis, crystal structures and thermal properties | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unifr.ch [unifr.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Sulfonyl Chlorides: Methods, Mechanisms, and Practical Considerations
Sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the electrophilic nature of the sulfur atom, which allows for facile reaction with nucleophiles to form sulfonamides, sulfonates, and other valuable sulfur-containing compounds.[1] The choice of synthetic route to a sulfonyl chloride can significantly impact the overall efficiency, scalability, and environmental footprint of a chemical process. This guide provides a comparative analysis of the most prevalent methods for sulfonyl chloride synthesis, offering insights into their mechanisms, practical applications, and experimental protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Oxidative Chlorination of Thiols and Disulfides: A Direct and Efficient Approach
One of the most direct and widely employed strategies for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols and their corresponding disulfides. This approach offers the advantage of utilizing readily available starting materials and often proceeds with high efficiency under mild conditions.[2][3] A variety of reagent systems have been developed for this transformation, each with its own set of advantages and substrate scope.
Hydrogen Peroxide-Based Systems
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the only byproduct. When combined with a chlorine source, it becomes a powerful tool for oxidative chlorination.
-
H₂O₂/SOCl₂: The combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides.[4] This method is characterized by very short reaction times and excellent yields.[4] The reaction is believed to proceed through the formation of a highly reactive oxidizing species.
-
H₂O₂/ZrCl₄: Zirconium tetrachloride (ZrCl₄) in the presence of hydrogen peroxide provides an extremely efficient and rapid conversion of both thiols and disulfides to their corresponding sulfonyl chlorides.[3] This method boasts excellent yields, very short reaction times, and mild reaction conditions, avoiding the use of harsh reagents.[3] Aromatic thiols with both electron-donating and electron-withdrawing substituents are well-tolerated.[3]
N-Chlorosuccinimide (NCS) and Other N-Chloro Reagents
N-Chlorosuccinimide is a versatile and easy-to-handle source of electrophilic chlorine.
-
NCS/HCl: A combination of N-chlorosuccinimide and dilute hydrochloric acid provides a smooth oxidation of various thiol derivatives to the corresponding sulfonyl chlorides in good yields.[2]
-
Continuous Flow with N-Chloroamides: For improved safety and scalability, continuous flow protocols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) have been developed for the synthesis of sulfonyl chlorides from disulfides and thiols.[5] This approach allows for excellent control over reaction parameters and minimizes the risk of thermal runaway associated with highly exothermic reactions.[5]
Experimental Protocol: Oxidative Chlorination of a Thiol using H₂O₂/ZrCl₄[3]
-
To a solution of the thiol (1 mmol) in acetonitrile, add zirconium tetrachloride (1 mmol).
-
To this mixture, add 30% hydrogen peroxide (3 equivalents) dropwise at room temperature.
-
The reaction is typically complete within one minute.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the sulfonyl chloride.
Workflow for Oxidative Chlorination of Thiols
References
- 1. nbinno.com [nbinno.com]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Tetrazole Derivatives
This guide provides an in-depth comparison of analytical methodologies for the validation of tetrazole derivatives, designed for researchers, scientists, and drug development professionals. Our focus is on the practical application of regulatory standards, the causality behind experimental choices, and the establishment of self-validating, trustworthy analytical protocols.
The Critical Role of Method Validation for Tetrazole-Containing APIs
Tetrazole derivatives are a cornerstone of modern pharmaceuticals, most notably in the Angiotensin II Receptor Blocker (ARB) class of antihypertensives (e.g., Losartan, Valsartan). The acidic nature of the tetrazole ring, a bioisostere for a carboxylic acid group, is key to their pharmacological activity. However, this same functionality presents unique challenges in analytical chemistry. Robust and validated analytical methods are not merely a regulatory requirement; they are fundamental to ensuring the identity, purity, potency, and stability of these critical drug substances.[1]
The validation process demonstrates that an analytical method is suitable for its intended purpose, providing reliable and consistent results.[2][3] This guide will navigate the validation landscape with a focus on the specific chemical properties of tetrazoles, moving beyond a simple checklist of requirements to a deeper understanding of the scientific rationale.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is the first critical decision in method development. For tetrazole derivatives, the primary goal is typically to quantify the active pharmaceutical ingredient (API) and its impurities, making separation science the dominant approach.
| Technique | Principle | Advantages for Tetrazole Analysis | Disadvantages & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile, robust, and widely available. Excellent for quantifying the API and known impurities. Stability-indicating methods are well-established.[4] | Slower run times compared to UPLC. May require higher solvent consumption. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, improved resolution, and higher sensitivity. Ideal for complex impurity profiles.[5] | Higher initial instrument cost. Methods may be less transferable to labs with only HPLC systems. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for volatile, thermally stable tetrazole derivatives or after derivatization. | Most pharmaceutical tetrazoles are non-volatile salts and require derivatization, adding complexity and potential for error. |
| Spectroscopic Methods (UV-Vis, NMR, MS) | Interaction of the molecule with electromagnetic radiation or fragmentation analysis. | Essential for structural elucidation and identification.[6][7] Mass spectrometry (MS) is invaluable for identifying unknown degradation products.[6] UV-Vis is a common, simple detector for HPLC.[8] | Generally not used as standalone quantitative methods for purity analysis without extensive validation (e.g., qNMR). |
Recommendation: For routine quality control, stability testing, and impurity profiling of tetrazole derivatives, Reverse-Phase HPLC (RP-HPLC) and UPLC are the methods of choice due to their superior separating power for non-volatile, polar compounds.
The Validation Workflow: A Framework for Trust
Method validation is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[9] This framework ensures a harmonized approach to validation across regulatory bodies.[10]
The following diagram outlines the logical flow of a comprehensive validation project for a tetrazole derivative.
Caption: Workflow for Analytical Method Validation.
Specificity: The Heart of a Stability-Indicating Method
For a method to be "stability-indicating," it must be able to unequivocally assess the drug substance in the presence of its potential degradation products.[1][11] This is achieved through forced degradation (stress testing) studies.[12][13]
The Causality behind Stress Conditions: The goal is to generate 10-20% degradation to ensure that potential degradants are formed at a sufficient level to be detected and resolved from the main peak.[14]
| Stress Condition | Typical Reagents & Conditions | Rationale for Tetrazole Derivatives |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | The tetrazole ring is generally stable to acid, but other functional groups in the molecule (e.g., esters, amides) may be susceptible. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | Similar to acid hydrolysis, this targets other labile functional groups. Some angiotensin-II receptor antagonists show degradation in alkaline conditions.[12] |
| Oxidation | 3% H₂O₂, RT, 24h | Tests the molecule's susceptibility to oxidation. The nitrogen-rich tetrazole ring can be a target for oxidative degradation. |
| Thermal Degradation | 105°C, 48h (Solid State) | Evaluates the intrinsic thermal stability of the drug substance. |
| Photolytic Degradation | ICH Q1B conditions (UV/Vis light exposure) | Assesses light sensitivity, which is a common degradation pathway for aromatic heterocyclic compounds. |
The following diagram illustrates the central role of forced degradation in proving method specificity.
References
- 1. rjptonline.org [rjptonline.org]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. wjpmr.com [wjpmr.com]
- 5. ijrpc.com [ijrpc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and spectroscopic properties of new bis-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. jchps.com [jchps.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
